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2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Documentation Hub

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  • Product: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
  • CAS: 1555443-48-5

Core Science & Biosynthesis

Foundational

Pharmacological significance of beta-fluoro phenethylamine derivatives

This guide serves as an advanced technical resource for researchers investigating the structure-activity relationships (SAR) of phenethylamine derivatives. It focuses specifically on -fluorination —the substitution of a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the structure-activity relationships (SAR) of phenethylamine derivatives. It focuses specifically on


-fluorination —the substitution of a hydrogen atom with fluorine at the benzylic carbon of the ethylamine side chain.

Pharmacological Significance of -Fluoro Phenethylamine Derivatives

Core Directive: The Fluorine Bioisostere

In medicinal chemistry, the introduction of fluorine is a strategic tool to modulate pharmacokinetics without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[1] However, placing fluorine at the


-position  (benzylic) of the phenethylamine scaffold induces profound electronic and conformational changes that distinctively alter receptor binding and metabolic stability compared to ring-substituted analogs (e.g., 4-FA).
The "Fluorine Scan" Rationale

Researchers deploy


-fluorination to achieve three specific outcomes:
  • pKa Modulation: Lowering amine basicity to alter membrane permeability.[1]

  • Conformational Locking: Exploiting the "gauche effect" to mimic bioactive transporter-bound conformations.[1]

  • Metabolic Blockade: Preventing benzylic hydroxylation, a primary clearance pathway for amphetamine-class stimulants.[1]

Physicochemical Mechanics

The pKa Shift and Lipophilicity

The high electronegativity of fluorine (


 = 3.98) creates a strong dipole that withdraws electron density from the adjacent amine nitrogen.[1] This inductive effect ($ -I $) significantly reduces the pKa of the ammonium group.
  • Unsubstituted Phenethylamine: pKa

    
     9.8 – 10.0[1]
    
  • 
    -Fluoro Phenethylamine:  pKa 
    
    
    
    8.4 – 8.8[1]

Significance: At physiological pH (7.4), a larger fraction of the


-fluoro derivative exists as the neutral free base compared to the parent compound. While this theoretically enhances blood-brain barrier (BBB) permeability, it simultaneously reduces the cation-binding affinity necessary for interaction with Monoamine Transporters (DAT/NET), which often require a protonated amine for translocation.
The Gauche Effect (Conformational Control)

Unlike non-polar substituents that prefer an anti (180°) conformation to minimize steric strain,


-fluoroethylamines predominantly adopt a gauche  (60°) conformation.[1]

Mechanism:

  • Electrostatics: Attraction between the electropositive ammonium hydrogen (

    
    ) and the electronegative fluorine (
    
    
    
    ).
  • Hyperconjugation: Donation of electron density from the C-H

    
     orbital into the low-lying C-F 
    
    
    
    antibonding orbital (
    
    
    ).[2]

This "conformational lock" is critical because the gauche rotamer mimics the folded conformation of dopamine bound to the Dopamine Transporter (DAT).

GaucheEffect Anti Anti Conformer (Sterically Favored) Gauche Gauche Conformer (Bioactive/Stable) Anti->Gauche Protonation & Fluorine Substitution Receptor Transporter Recognition (DAT/NET) Gauche->Receptor Mimics Bound Ligand Interaction Stabilizing Forces: 1. N-H...F Electrostatics 2. σ(C-H) -> σ*(C-F) Hyperconjugation Interaction->Gauche

Figure 1: The thermodynamic shift from Anti to Gauche conformation induced by


-fluorination, facilitating transporter recognition.

Pharmacodynamics & SAR

The introduction of the


-fluorine atom creates a trade-off between metabolic stability and receptor affinity.
Transporter Affinity (DAT/NET/SERT)

While the gauche conformation mimics the bound state, the electron-withdrawing nature of fluorine reduces the electron density on the nitrogen. This weakens the cation-


 interaction  between the ligand's amine and the aromatic residues (e.g., Phenylalanine, Tyrosine) within the transporter's binding pocket.

Result:


-fluoro derivatives generally exhibit lower potency  as releasers compared to their non-fluorinated parents.[1]
Comparative Data Profile

Note: Values are approximate ranges derived from comparative rodent locomotor and in vitro synaptosome studies.

CompoundStructurepKaDAT Affinity (IC50)Metabolic Route
Amphetamine

-Me-Phenethylamine
~9.9High (~50 nM)Benzylic Hydroxylation (Major)

-Fluoroamphetamine

-F-

-Me-PEA
~8.7Moderate (~200-500 nM)Renal Excretion (Unchanged)
4-Fluoroamphetamine Para-F-Amphetamine~9.8High (~100 nM)N-Dealkylation / Ring Oxidation
The "Sedative" Paradox

Early research (Dubin et al., 1985) indicated that while


-fluoroamphetamine induces initial locomotor activity, it often leads to a secondary sedative phase in rodents.[1] This is hypothesized to be caused by:
  • Partial Agonism: Weakened efficacy at the transporter, leading to insufficient dopamine efflux to sustain stimulation.[1]

  • Adrenergic Activity: Direct interaction with

    
    -adrenergic receptors (which tolerate lower basicity amines), causing systemic vasoconstriction and reduced motility.[1]
    

Metabolic Fate & Toxicology[3]

Blocking Benzylic Oxidation

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. In unsubstituted phenethylamines, Cytochrome P450 enzymes (CYP2D6) target the benzylic position for hydroxylation, leading to deactivation (formation of norephedrine derivatives).[1]


-fluorination effectively blocks this pathway, potentially extending the half-life of the parent drug.
The Elimination Risk

A critical instability risk in


-fluoro amines is HF elimination .[1] If the 

-proton is acidic (facilitated by the adjacent carbonyl in precursors or specific enzymatic pockets), the molecule can undergo E2 elimination to form a toxic enamine or styrene derivative.

Metabolism Substrate Beta-Fluoro Phenethylamine CYP CYP450 Attack (Benzylic Position) Substrate->CYP Elimination Risk: HF Elimination (Formation of Styrenes) Substrate->Elimination High pH / Temp Excretion Renal Excretion (Unchanged) Substrate->Excretion Block BLOCKED (C-F Bond Strength) CYP->Block

Figure 2: Metabolic pathway divergence. The C-F bond prevents oxidative deamination via the benzylic route but introduces a risk of chemical elimination under stress.

Experimental Protocols: Synthesis

Context: The synthesis of


-fluoro phenethylamines typically proceeds via the nucleophilic fluorination of the corresponding 

-hydroxy precursor (ephedrine/pseudoephedrine analogs) using DAST (Diethylaminosulfur trifluoride).
Safety Warning

DAST is thermally unstable and reacts violently with water to produce HF.[1][3] All steps must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.[1]

Protocol: Dehydroxy-Fluorination using DAST
  • Preparation of Precursor:

    • Dissolve 1.0 eq of the

      
      -amino alcohol (N-protected if necessary to prevent aziridine formation) in anhydrous Dichloromethane (DCM).
      
    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition:

    • Add DAST (1.2 eq) dropwise via a glass syringe.[1] Do not use steel needles if possible, as HF byproducts corrode metal.[1]

    • Maintain temperature at -78°C for 1 hour.

  • Reaction Progression:

    • Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours.

    • Note: Inversion of configuration occurs at the

      
      -carbon (SN2 mechanism). If starting with (1S, 2S)-pseudoephedrine, the product will be the (1R, 2S)-fluoro derivative.
      
  • Quenching & Extraction:

    • Cool back to 0°C.

    • Quench by slow addition of saturated NaHCO3 solution (gas evolution: CO2).[1]

    • Extract with DCM (3x).[1] Wash organic layer with brine, dry over MgSO4.[1]

  • Purification:

    • Concentrate in vacuo (do not heat above 40°C to avoid HF elimination).[1]

    • Purify via flash column chromatography (Silica gel; MeOH/DCM gradient).[1]

    • Isolate as the Hydrochloride (HCl) salt for stability.[1][4]

References

  • O'Hagan, D., et al. (2000).[1] The preferred conformation of N-beta-fluoroethylamides.[5] Observation of the fluorine amide gauche effect. Chemical Communications.[1] Link

  • Dubin, R. E., et al. (1985).[1][6] Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.[7] Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1][6] Link

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry.[1] Beilstein Journal of Organic Chemistry.[1] Link

  • Rosen, P., et al. (2013).[1] Synthesis and transporter binding properties of 3-fluoromethamphetamine and 4-fluoromethamphetamine. Drug and Alcohol Dependence.[1] Link

  • Kirk, K. L. (2006).[1] Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated analogues.[1] Journal of Fluorine Chemistry.[1] Link

Sources

Exploratory

An In-Depth Technical Guide to the Basicity and pKa of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine: A Predictive and Experimental Approach

For Immediate Release To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Comprehensive Technical Guide on the Physicochemical Properties of a Nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Comprehensive Technical Guide on the Physicochemical Properties of a Novel Phenyl-ethylamine Analog

Introduction: The Critical Role of pKa in Modern Drug Discovery

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate.[1] It governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, membrane permeability, and protein binding.[1][2][3] An amine's pKa dictates its ionization state at physiological pH (typically ~7.4), which in turn determines its ability to cross lipid membranes or interact with its biological target.[2][4] For researchers developing novel therapeutics, an early and accurate understanding of a compound's pKa is not merely advantageous—it is essential for rational drug design, formulation development, and predicting in vivo behavior.[2][5]

Section 1: Molecular Structure and Qualitative Basicity Analysis

To predict the basicity of the title compound, we must first deconstruct its molecular architecture and analyze the electronic influence of each substituent on the primary amine's nitrogen lone pair. The basicity of an amine is a direct measure of the availability of this lone pair to accept a proton.[6]

Core Structure: Ethan-1-amine Substituents:

  • β-Fluoro group: A highly electronegative atom.

  • β-(4-methoxyphenyl) group: An aromatic ring with an electron-donating methoxy substituent.

Component Electronic Effect Predicted Impact on Amine Basicity Mechanism
Primary Amine (-NH2) Base Center N/AThe sp3-hybridized nitrogen atom's lone pair is the site of protonation. Most simple alkylamines have pKa values for their conjugate acids in the range of 9.5-11.0.[7]
β-Fluoro (-F) -I (Inductive Effect) Decrease Basicity Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I).[8][9] This effect pulls electron density away from the nitrogen atom through the sigma bonds, reducing the availability of the lone pair for protonation and thereby lowering basicity.[10][11]
4-Methoxyphenyl (-C6H4OCH3) +M/-I (Mesomeric/Inductive) Increase Basicity The methoxy group is electron-donating via the mesomeric (+M or resonance) effect, pushing electron density into the phenyl ring.[12][13] While it has a weak -I effect, the +M effect is dominant at the para position. This increases the overall electron density of the phenyl ring system, which slightly counteracts the fluorine's inductive withdrawal, making the amine more basic than if the phenyl group were unsubstituted.

Overall Prediction:

The basicity of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine will be primarily dictated by the strong, basicity-decreasing inductive effect of the adjacent fluorine atom. The electron-donating methoxyphenyl group will partially mitigate this effect, but the proximity of the fluorine to the amine center suggests its influence will be dominant. Therefore, the pKa of the conjugate acid is predicted to be lower than that of a typical alkylamine (e.g., pKaH ~10.5) and also likely lower than phenethylamine itself.

G cluster_molecule Electronic Effects on 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine cluster_effects mol NH₂-CH₂-CH(F)-Ph-OCH₃ F Fluorine N Amine (N) F->N MeO Methoxy Group MeO->N

Caption: Electronic influences on the amine's basicity.

Section 2: Computational Prediction of pKa

For novel molecules, in silico pKa prediction is a critical first step.[14][15] These tools use algorithms trained on vast datasets of experimental values to estimate pKa based on molecular structure.[14]

Recommended Methodologies:

  • Empirical/Fragment-Based Methods: Software like ChemAxon's MarvinSketch or Schrödinger's Epik rapidly calculate pKa by recognizing ionizable groups and applying corrections based on the electronic effects of neighboring fragments.[16][17] These methods are fast and suitable for high-throughput screening.

  • Quantum Mechanics (QM)-Based Methods: Tools like Schrödinger's Jaguar can provide more accurate predictions by calculating the energies of the protonated and deprotonated states, though this is computationally more intensive.[18]

A researcher would typically input the molecule's structure (e.g., as a SMILES string) into one of these platforms. Based on the analysis in Section 1, a predicted pKa (referring to the conjugate acid, pKaH) would likely fall in the range of 8.5 - 9.5 . This is a significant decrease from simple alkylamines (~10.5) due to the powerful inductive effect of fluorine.

Section 3: Experimental Determination of pKa via Potentiometric Titration

While prediction is valuable, empirical determination is the gold standard. Potentiometric titration is a highly precise and widely used method for measuring pKa.[19][20] The protocol below is designed for a compound like the one , which may have limited aqueous solubility.

Principle:

A solution of the amine is titrated with a standardized acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point), which corresponds to the inflection point on the titration curve.[21][22]

Materials and Equipment:
  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas line

  • Standardized 0.1 M HCl

  • Standardized 0.1 M NaOH

  • 0.15 M KCl (for ionic strength adjustment)

  • Co-solvent (e.g., Methanol or a Methanol/Dioxane/Acetonitrile mixture) for compounds with poor water solubility.[23]

  • The analyte: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine (approx. 10-20 mg)

Step-by-Step Protocol:
  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[22][24]

    • Causality: Rigorous calibration is the foundation of accurate pH measurement, directly impacting the final pKa value.

  • Sample Preparation: a. Accurately weigh the analyte to prepare a solution of known concentration (e.g., 1-10 mM). b. Dissolve the analyte in a suitable solvent. For poorly soluble compounds, use a co-solvent system (e.g., 50:50 Methanol:Water).[20][23] Add 0.15 M KCl to maintain a constant ionic strength.

    • Causality: Co-solvents are necessary to fully dissolve the analyte, ensuring all molecules are available for titration.[25] Constant ionic strength minimizes activity coefficient variations, leading to a sharper and more reliable titration endpoint.

  • Titration Setup: a. Place the sample vessel on the magnetic stirrer and add a stir bar. b. Immerse the calibrated pH electrode into the solution. c. Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[22][24]

    • Causality: Nitrogen purging displaces dissolved CO2, which can form carbonic acid and interfere with the titration of a basic compound, especially in the neutral-to-alkaline pH range.[20]

  • Titration Procedure: a. Since the analyte is a base, it will first be back-titrated. Add a known excess of 0.1 M HCl to fully protonate the amine, bringing the initial pH to ~2.0. b. Begin the titration by adding small, precise increments of 0.1 M NaOH. c. Record the pH value after each addition, allowing the reading to stabilize.

    • Causality: Starting from a fully protonated state and titrating with a strong base provides a clear and complete titration curve from which the half-equivalence point can be accurately determined.

  • Data Analysis: a. Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. b. Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence point (the peak of the derivative curve). c. The pKa is the pH value at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).[22]

    • Self-Validation: The sigmoidal shape of the curve and the sharpness of the derivative peak validate the quality of the titration. A blank titration (without the analyte) should be run to correct for solvent effects.

G A 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) B 2. Prepare Analyte Solution (Co-solvent + KCl) A->B C 3. Purge with Nitrogen (Remove CO₂) B->C D 4. Back-Titrate (Add excess HCl to pH ~2) C->D E 5. Titrate with NaOH (Record pH vs. Volume) D->E F 6. Plot & Analyze Data (Find half-equivalence point) E->F G Determine pKa F->G

Caption: Experimental workflow for pKa determination.

Section 4: Application in Drug Development

Assuming the experimental pKa is determined to be 9.0 , this value has direct implications:

  • Solubility: At physiological pH (~7.4), the amine will be significantly protonated (ionized), as the pH is below its pKa. This ionized form is more water-soluble, which is generally favorable for formulation.

  • Absorption: According to the pH-partition hypothesis, the un-ionized form of a drug is more readily absorbed across lipid membranes.[4] With a pKa of 9.0, a substantial portion of the drug will be ionized in the small intestine (pH ~6-7.5), potentially slowing its rate of passive diffusion.[4][26] This information is crucial for pharmacokinetics experts in predicting oral bioavailability.[2][27]

Conclusion

The basicity of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is a complex interplay of competing electronic effects. The potent, electron-withdrawing inductive effect of the β-fluorine atom is expected to significantly reduce the amine's basicity compared to standard alkylamines. This qualitative assessment, combined with computational predictions, provides a strong hypothesis that can be definitively confirmed using the robust experimental protocol outlined herein. An accurate pKa value is an indispensable piece of data, enabling researchers to make informed decisions that accelerate the journey from a promising compound to a viable drug candidate.

References

  • Vertex AI Search. (2023). What is pKa and how is it used in drug development?
  • Takács-Novák, K., et al. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. PubMed.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Trajkovic-Jolevska, S., & Stefkov, G. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • Koppala, S., et al.
  • van der Schans, M., et al. (2014).
  • Molecular Discovery. MoKa - pKa modelling.
  • Manallack, D. T. (2007).
  • Schrödinger. Epik.
  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Pan, X., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network.
  • Pharma Education. (2022). Drug's pKa and its absorption. YouTube.
  • Ahrens, T., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry.
  • Schrödinger. Macro-pKa.
  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds.
  • Peterson, M. (2018). What does pKa mean and why can it influence drug absorption and excretion? AWS.
  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • Reddit user discussion. (2025).
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
  • Enamine. Determining pKa.
  • YouTube. (2020). Calculate the pKa of an organic acid/base using Hammett and Taft constants.
  • Creative Bioarray.
  • Quora. (2023). How does resonance affect the basicity of amines?
  • Wikipedia. Inductive effect.
  • Unknown.
  • Chemistry Steps. How Resonance Affects Acidity and Basicity.
  • Chemistry Stack Exchange. (2021). Effect of +M and +R effect in basicity of 4-methoxy aniline.
  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Chemistry LibreTexts. (2022). 7.3: Structural Effects on Acidity and Basicity.
  • Reddit user discussion. (2021). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry.
  • Wikipedia.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Cambridge Assets.
  • AAT Bioquest. (2024).
  • University of Bath.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

Application Note: Strategic Synthesis of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Executive Summary & Scientific Rationale Target Molecule: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Formula: C H FNO Molecular Weight: 16...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

Executive Summary & Scientific Rationale

Target Molecule: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Formula: C


H

FNO Molecular Weight: 169.20 g/mol

The incorporation of a fluorine atom at the benzylic position of phenethylamines is a critical strategy in medicinal chemistry. This modification serves as a bioisostere for the hydroxyl group (as seen in octopamine or norepinephrine analogs) while significantly altering the physicochemical profile:

  • pKa Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent amine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Metabolic Stability: Benzylic fluorination blocks oxidative metabolism (benzylic hydroxylation) by Cytochrome P450 enzymes.

  • Conformational Locking: The gauche effect between the fluorine and the amine nitrogen can lock the ethylamine side chain into specific bioactive conformations.

This guide details a robust, scalable Deoxyfluorination Strategy (Method B in the retrosynthesis below), selected for its high regioselectivity and use of commercially accessible precursors.

Retrosynthetic Analysis & Workflow

The most reliable route to the 2-fluoro-2-aryl isomer involves the nucleophilic displacement of a benzylic hydroxyl group. Direct fluorination of the free amine is chemically forbidden due to N-oxidation/fluorination; thus, a carbamate protection strategy is employed.

Retrosynthesis cluster_legend Legend Target Target: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine ProtectedIntermediate Intermediate 2: N-Boc-2-Fluoro-2-(4-methoxyphenyl)ethanamine Target->ProtectedIntermediate Acidic Deprotection (TFA or HCl) AlcoholPrecursor Intermediate 1: N-Boc-2-Hydroxy-2-(4-methoxyphenyl)ethanamine ProtectedIntermediate->AlcoholPrecursor Deoxyfluorination (DAST/Deoxo-Fluor) StartingMaterial Starting Material: 2-Amino-1-(4-methoxyphenyl)ethan-1-one (or corresponding Cyanohydrin) AlcoholPrecursor->StartingMaterial 1. Reduction (NaBH4) 2. N-Protection (Boc2O) key Blue: Target | Green: Start | Yellow: Intermediate | Red: Critical Step

Figure 1: Retrosynthetic disconnection showing the critical C-F bond formation step via deoxyfluorination.

Detailed Synthesis Protocols

Phase 1: Preparation of the N-Protected Amino Alcohol

Objective: Synthesize tert-butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate. Rationale: The amine must be protected as a carbamate (Boc) rather than an amide to prevent the formation of oxazolines during the fluorination step.

Reagents:

  • 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (10.0 g, 49.6 mmol)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (11.9 g, 54.5 mmol)
    
  • Sodium Borohydride (NaBH

    
    ) (2.8 g, 74.4 mmol)
    
  • Triethylamine (Et

    
    N) (15.0 mL)
    
  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Protocol:

  • Neutralization: Suspend the starting aminoketone HCl salt in dry MeOH (100 mL) at 0°C. Add Et

    
    N dropwise to liberate the free amine.
    
  • Protection: Add Boc

    
    O portion-wise over 15 minutes. Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of N-Boc ketone).
    
  • Reduction: Cool the mixture back to 0°C. Add NaBH

    
     slowly (gas evolution!). Stir at 0°C for 1 hour, then warm to RT for 2 hours.
    
    • Mechanism:[1][2][3][4][5] Hydride attacks the ketone to form the benzylic alcohol.

  • Workup: Quench with saturated NH

    
    Cl solution (50 mL). Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL).
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Hexanes/EtOAc to yield the N-Boc-amino alcohol as a white solid.
    • Yield Expectation: 85-92%.

Phase 2: Deoxyfluorination (Critical Process Step)

Objective: Convert the C-OH bond to a C-F bond using Deoxo-Fluor. Safety Note: Deoxo-Fluor is thermally more stable than DAST but still releases HF. Glassware must be dry. Perform in a fume hood.

Reagents:

  • N-Boc-amino alcohol (from Phase 1) (5.0 g, 18.7 mmol)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ) (5.0 mL, 22.4 mmol)

  • Solvent: Anhydrous DCM (50 mL)

  • Base: Pyridine (0.5 equiv, optional, to scavenge HF)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add the N-Boc-amino alcohol and anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

    • Critical Parameter: Low temperature is essential to prevent elimination (styrene formation).

  • Addition: Add Deoxo-Fluor dropwise via syringe over 20 minutes. Maintain temp < -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (ice bath) over 2 hours. Do not heat to reflux.

  • Quench (Hazardous): Cool back to -20°C. Quench by dropwise addition of saturated NaHCO

    
     (vigorous CO
    
    
    
    evolution).
  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with 1M HCl (to remove pyridine) then brine.

  • Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Target:tert-butyl (2-fluoro-2-(4-methoxyphenyl)ethyl)carbamate.

    • Yield Expectation: 60-75%.

Phase 3: Deprotection and Salt Formation

Objective: Remove the Boc group to yield the final amine salt.

Reagents:

  • N-Boc-fluoro intermediate (3.0 g)

  • 4M HCl in Dioxane (15 mL) or TFA (10 mL) in DCM (10 mL)

Step-by-Step Protocol:

  • Dissolution: Dissolve the intermediate in dry DCM (if using TFA) or use neat 4M HCl/Dioxane.

  • Reaction: Stir at RT for 2-3 hours. Monitor disappearance of starting material by TLC.

  • Isolation:

    • If using HCl/Dioxane: The product often precipitates as the hydrochloride salt. Filter and wash with Et

      
      O.
      
    • If using TFA: Evaporate volatiles. Dissolve residue in EtOAc, wash with saturated NaHCO

      
       (to get free base), dry, then treat with ethereal HCl to precipitate the salt.
      
  • Final Product: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Hydrochloride.

Analytical Specifications

Data Table: Expected Physicochemical Properties

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHCl salt form
Solubility Soluble in Water, MeOH, DMSOFree base is soluble in DCM, EtOAc
1H NMR (DMSO-d6)

5.6-5.9 (ddd, 1H, benzylic)

Hz
(Geminal coupling is diagnostic)
19F NMR

-170 to -185 ppm
Decoupled singlet or multiplet depending on exp.
Mass Spec (ESI) [M+H]

= 170.1
Characteristic M+1 peak

NMR Diagnostic Note: The benzylic proton will appear as a distinct doublet of doublets of doublets (or similar multiplet) due to coupling with the geminal Fluorine (large


 value, ~48 Hz), the vicinal methylene protons, and potentially the aromatic ring protons.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Elimination Product (Styrene) Reaction temperature too high during fluorination.[5]Keep reaction at -78°C for longer; quench at 0°C max.
Oxazoline Formation Amide protection used instead of Carbamate.Ensure Boc or Cbz protection is used (carbonyl oxygen is less nucleophilic).
Low Yield Moisture in DAST/Deoxo-Fluor reaction.Use strictly anhydrous solvents and fresh reagents.

References

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012).[6] Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[6] Journal of Organic Chemistry, 77(9), 4177–4183. 
    
  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Synthesis, 2002(17), 2561–2578.

  • Cresswell, A. J., Davies, S. G., & Lee, J. A. (2010). ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Fluoroamphetamines via the Stereoselective Synthesis of Benzylic Fluorides.[7] Organic Letters, 12(13), 2936–2939. 
    
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[8] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[8] Journal of the American Chemical Society, 137(30), 9571–9574.

Sources

Application

Enantioselective synthesis of (R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

Application Note & Protocol Enantioselective Synthesis of (R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine: A Guide to Modern Catalytic Strategies Abstract (R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is a chiral β-fluoroa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enantioselective Synthesis of (R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine: A Guide to Modern Catalytic Strategies

Abstract

(R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is a chiral β-fluoroamine, a structural motif of significant interest in medicinal chemistry and drug development. The strategic introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a senior scientist's perspective on the enantioselective synthesis of this target compound. We will explore key asymmetric strategies, including catalytic hydrogenation, enzymatic resolution, and the use of chiral auxiliaries, before presenting a detailed, field-proven protocol for a rhodium-catalyzed asymmetric hydrogenation approach. This document is intended for researchers, scientists, and drug development professionals seeking to construct chiral fluorinated molecules with high stereochemical fidelity.

Introduction: The Significance of Chiral β-Fluoroamines

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical science. Within this domain, organofluorine chemistry has emerged as a critical discipline. The replacement of a hydrogen atom with fluorine, the most electronegative element, can induce powerful changes in a molecule's profile. Specifically, β-fluoroamines are recognized for their unique characteristics, such as decreased amine basicity (pKa), which can enhance bioavailability and cell permeability, and the potential for improved binding interactions with biological targets.[1][3][4]

The challenge, however, lies in the stereocontrolled installation of the C-F bond, especially when the fluorinated carbon is a stereocenter.[1] The synthesis of (R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine requires a robust strategy that can overcome the challenges of both fluorination and asymmetric induction. This guide will dissect several powerful methodologies to achieve this.

Strategic Overview of Asymmetric Synthesis

Several distinct strategies can be employed for the synthesis of chiral β-fluoroamines. The choice of method often depends on factors such as substrate availability, desired scale, and the required level of enantiopurity.

  • Catalytic Asymmetric Reduction: This is often the most efficient and atom-economical approach. A prochiral precursor, such as a ketimine or enamine, is reduced using a chiral catalyst and a hydrogen source. Rhodium- and Iridium-based catalysts with chiral phosphine ligands are particularly effective for this transformation, delivering high enantioselectivity.[5][6][7][8]

  • Enzymatic Kinetic Resolution (EKR): Biocatalysis offers unparalleled selectivity. In an EKR, an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product.[9][10][11] While highly effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral auxiliary to the substrate to direct a subsequent diastereoselective reaction.[12][13] For instance, N-tert-butylsulfinyl imines have proven to be excellent electrophiles for the stereoselective addition of nucleophiles.[3][4] The primary advantage is high predictability and robustness, though the method requires additional steps for attaching and removing the auxiliary.

  • Asymmetric Mannich and Aldol Reactions: These methods involve the C-C bond formation to construct the β-fluoroamine backbone.[1][14] For example, a catalytic asymmetric Mannich reaction using a fluorinated ketone as the nucleophile can provide direct access to the target structure with high stereocontrol.[14]

The following workflow diagram illustrates the general logic for selecting a synthetic strategy.

G cluster_strategies Strategic Options start Define Target: (R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine strategy Evaluate Synthetic Strategies start->strategy cat_red Catalytic Asymmetric Hydrogenation strategy->cat_red ekr Enzymatic Kinetic Resolution strategy->ekr aux Chiral Auxiliary Method strategy->aux mannich Asymmetric Mannich/ Aldol Reaction strategy->mannich pro_con Analyze Pros & Cons (Yield, ee%, Atom Economy, Scalability) cat_red->pro_con ekr->pro_con aux->pro_con mannich->pro_con selection Select Optimal Strategy: Catalytic Asymmetric Hydrogenation pro_con->selection

Caption: Logic for selecting a synthetic strategy.

For this guide, we will focus on the Catalytic Asymmetric Hydrogenation of a precursor imine, as it represents a highly efficient and scalable route to the desired product.

Featured Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is designed around a two-step sequence: synthesis of the prochiral N-benzyl imine precursor followed by its highly enantioselective hydrogenation using a chiral Rhodium catalyst.

The synthesis begins with commercially available 4-methoxyacetophenone.

G cluster_0 Step 1: α-Fluorination cluster_1 Step 2: Imine Formation cluster_2 Step 3: Asymmetric Hydrogenation cluster_3 Step 4: Deprotection a 4-Methoxyacetophenone b 2-Fluoro-1-(4-methoxyphenyl)ethan-1-one a->b   Selectfluor®   MeOH, reflux c N-Benzyl Imine Precursor b_ref->c   Benzylamine, TiCl4   DCM, 0°C to RT d (R,R)-N-Benzyl Product c_ref->d   [Rh(COD)(SL-P102-1)]BF4   H2 (50 bar), Toluene, 40°C e (R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine (Final Product) d_ref->e   Pd/C, H2   MeOH

Caption: Overall synthetic pathway to the target molecule.

ReagentGradeSupplierNotes
4-Methoxyacetophenone≥98%Sigma-AldrichStarting material
Selectfluor® (F-TEDA-BF4)Reagent grade, 95%Sigma-AldrichElectrophilic fluorinating agent
Methanol (MeOH)AnhydrousAcros OrganicsSolvent
Benzylamine≥99%Sigma-AldrichFor imine formation
Titanium(IV) chloride (TiCl4)1.0 M in DCMSigma-AldrichLewis acid for imine formation
Dichloromethane (DCM)AnhydrousAcros OrganicsSolvent
[Rh(COD)(SL-P102-1)]BF4Catalyst gradeStrem ChemicalsChiral catalyst precursor
TolueneAnhydrousAcros OrganicsSolvent for hydrogenation
Hydrogen (H2)High purity (5.0)Gas supplierIn a high-pressure cylinder
Palladium on Carbon (Pd/C)10 wt. % loadingSigma-AldrichFor debenzylation
Diethyl ether, Ethyl acetate, HexanesHPLC gradeFisher ScientificFor workup and chromatography
Saturated aq. NaHCO3, Brine-Lab preparedFor workup
Anhydrous MgSO4 or Na2SO4Reagent gradeSigma-AldrichDrying agent

PART A: Synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-one

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-methoxyacetophenone (1.0 eq) and methanol (approx. 0.2 M).

  • Fluorination: Add Selectfluor® (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aq. NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the α-fluoro ketone as a pale yellow oil.

PART B: Formation of the N-Benzyl Imine Precursor

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add the α-fluoro ketone from Part A (1.0 eq) and anhydrous DCM (approx. 0.25 M).

  • Amine Addition: Add benzylamine (1.05 eq) to the solution.

  • Lewis Acid Addition: Cool the flask to 0 °C in an ice bath. Add TiCl4 (1.0 M solution in DCM, 1.2 eq) dropwise via syringe over 15 minutes. Causality Note: TiCl4 acts as a Lewis acid to activate the ketone carbonyl and as a dehydrating agent to drive the imine formation to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous NaHCO3 solution at 0 °C. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude imine. This is often used directly in the next step without further purification.

PART C: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a pressure-rated autoclave vial with the chiral rhodium complex [Rh(COD)(SL-P102-1)]BF4 (0.005 eq, S/C ratio = 200).

  • Substrate Addition: Add a solution of the crude N-benzyl imine from Part B (1.0 eq) in anhydrous toluene (approx. 0.5 M).

  • Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas three times. Pressurize the autoclave to 50 bar with hydrogen.

  • Heating and Stirring: Place the autoclave in a heating block at 40 °C and stir vigorously for 24 hours.

  • Reaction Completion: Cool the autoclave to room temperature and carefully vent the hydrogen pressure. Concentrate the solvent under reduced pressure. The crude product is the N-benzylated amine.

PART D: Deprotection to Yield Final Product

  • Reaction Setup: Dissolve the crude N-benzylated amine from Part C in methanol (approx. 0.1 M) in a round-bottom flask.

  • Catalyst Addition: Add Pd/C (10 wt. %, ~5 mol%) to the solution.

  • Hydrogenolysis: Secure a balloon filled with hydrogen to the flask (or use a Parr shaker at low pressure, ~3-4 bar). Stir the reaction at room temperature for 12-24 hours until TLC indicates full conversion.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or acid-base extraction to yield the final product, (R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine.

  • Structural Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: The most critical analysis is the determination of enantiopurity. This is achieved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). The amine may need to be derivatized (e.g., as a benzamide or trifluoroacetamide) to improve resolution and peak shape.

Analytical MethodExpected Outcome
Chiral HPLC Two well-resolved peaks for the (R) and (S) enantiomers. The (R)-enantiomer should be the major peak.
¹⁹F NMR A doublet of doublets confirming the fluorine is coupled to the adjacent CH and CH2 protons.
¹H NMR Signals corresponding to the methoxy group, aromatic protons, and the diastereotopic protons of the -CH2-NH2.
HRMS Accurate mass measurement confirming the elemental composition C9H12FNO.
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low ee in Hydrogenation Impure imine substrate; inactive catalyst; incorrect catalyst loading or conditions.Purify the imine before hydrogenation. Ensure the catalyst is handled under strictly inert conditions. Screen different solvents or temperatures. Ensure the chiral ligand has not racemized.
Incomplete Imine Formation Insufficient Lewis acid; presence of water.Use freshly distilled anhydrous solvents and reagents. Increase the amount of TiCl4 to 1.5 eq. Increase reaction time.
Stalled Debenzylation Catalyst poisoning; insufficient hydrogen pressure.Use fresh, high-quality Pd/C. Add a few drops of acetic acid to the reaction mixture. Increase hydrogen pressure if using a Parr apparatus.
Poor Resolution in Chiral HPLC Incorrect column or mobile phase; no derivatization.Screen different chiral columns and solvent systems (Hexane/IPA is common). Derivatize the amine with a chromophore-containing group like benzoyl chloride to improve detection and separation.
Conclusion

The enantioselective synthesis of (R)-2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is a challenging yet achievable goal through modern catalytic methods. The detailed protocol for rhodium-catalyzed asymmetric hydrogenation provides a direct, efficient, and scalable route to this valuable building block. The key to success lies in the careful execution of each step, particularly the handling of anhydrous and air-sensitive reagents, and rigorous analytical validation to confirm both chemical purity and enantiomeric excess. This guide serves as a robust starting point for researchers aiming to incorporate this and similar chiral fluoroamines into their drug discovery and development pipelines.

References
  • Couturier, C., et al. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry. Available at: [Link]

  • Trost, B. M., et al. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie International Edition. Available at: [Link]

  • Brigaud, T., et al. Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université. Available at: [Link]

  • Gawronski, J., & Gawronska, K. (2005). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Doyle, A. G., & Kalow, J. A. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Kim, H., & Kim, H. (2011). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. ResearchGate. Available at: [Link]

  • Liu, J., & Hu, J. (2009). Synthesis of Fluorinated Chiral Amines Using N-Tert-Butylsulfinyl Imines. Future Medicinal Chemistry. Available at: [Link]

  • Trost, B. M., et al. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. PubMed. Available at: [Link]

  • Gotor-Fernández, V., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shaughnessy, E. K., & Lectka, T. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. Available at: [Link]

  • Basset, J. M., et al. (2007). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. Available at: [Link]

  • Zhang, X., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. Available at: [Link]

  • Szymański, W., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts. Available at: [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Wawrzeńczyk, C., et al. (2014). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2010). ENANTIOSELECTIVE SYNTHESIS OF 2-ARYL-2,3-DIHYDRO-4-QUINOLONES BY CHIRAL BRØNSTED ACID CATALYZED INTRAMOLECULAR AZA-MICHAEL ADDITION. HETEROCYCLES. Available at: [Link]

  • Zhou, Q. L., et al. (2025). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthylamine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Gotor, V., et al. (2007). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ResearchGate. Available at: [Link]

  • Henary, M., & Casa, S. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Available at: [Link]

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Method

Application Notes and Protocols for the Use of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine in Peptide Coupling Reactions

Introduction: The Strategic Incorporation of Fluorine in Peptide Therapeutics The introduction of fluorine into peptide structures has become a powerful strategy in medicinal chemistry and drug development.[1][2] Fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Fluorine in Peptide Therapeutics

The introduction of fluorine into peptide structures has become a powerful strategy in medicinal chemistry and drug development.[1][2] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of peptides.[3] Strategic fluorination can enhance metabolic stability, improve membrane permeability, modulate conformation, and increase binding affinity to biological targets.[1][2][3] The subject of this guide, 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine, represents a valuable building block for introducing a fluorinated moiety at the N-terminus or within the peptide backbone, offering a nuanced approach to peptide modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine in peptide coupling reactions. It addresses the inherent challenges associated with this amine's unique structure and provides detailed protocols to achieve successful and efficient peptide synthesis.

Understanding the Reactivity of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

The successful incorporation of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine into a peptide sequence requires a thorough understanding of its chemical properties. Two key structural features dictate its reactivity in peptide coupling:

  • The α-Fluoro Group: The highly electronegative fluorine atom positioned alpha to the amine group significantly reduces the amine's nucleophilicity through a strong electron-withdrawing inductive effect.[4][5] This decreased nucleophilicity can render standard peptide coupling conditions sluggish and inefficient.[4]

  • The 4-Methoxyphenyl Group: This bulky aromatic substituent introduces steric hindrance around the amine, which can further impede the approach of the activated carboxylic acid. While the methoxy group is electron-donating and may slightly counteract the fluorine's inductive effect, the steric bulk remains a primary consideration.

These factors classify 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine as a "challenging" amine for peptide coupling, necessitating the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion and minimize side products.[6][7]

General Workflow for Peptide Coupling

The fundamental process of peptide bond formation involves the activation of a carboxylic acid group on one amino acid (or peptide) and its subsequent reaction with the amine group of another.[8] A generalized workflow is depicted below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification N-Protected_Amino_Acid N-Protected Amino Acid Activation Carboxylic Acid Activation N-Protected_Amino_Acid->Activation Amine_Component 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Coupling Nucleophilic Attack by Amine Amine_Component->Coupling Coupling_Reagent Coupling Reagent & Additive Coupling_Reagent->Activation Solvent Anhydrous Solvent (e.g., DMF, NMP) Solvent->Activation Activation->Coupling Workup Aqueous Workup / Extraction Coupling->Workup Purification Chromatography (e.g., RP-HPLC) Workup->Purification Characterization Analysis (e.g., LC-MS, NMR) Purification->Characterization

Caption: General workflow for peptide coupling reactions.

Recommended Coupling Reagents for Challenging Amines

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may prove insufficient for coupling with 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine.[9] More potent activating agents are required to overcome the reduced nucleophilicity and steric hindrance. The following table summarizes recommended coupling reagents for this application.

Coupling ReagentClassKey AdvantagesConsiderations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltHigh reactivity, low racemization, effective for hindered amino acids.[8][10]Can cause guanidinylation of the N-terminal amine as a side reaction.[10]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltWidely used, efficient, and cost-effective.Less reactive than HATU for highly challenging couplings.[8]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHigh coupling efficiency, avoids guanidinylation side reactions.[8][10]Can be less effective for some sterically hindered couplings compared to HATU.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltHigh reactivity, low racemization, and based on the non-explosive Oxyma Pure additive.[6]May require optimization of reaction conditions for specific substrates.
T3P® (Propylphosphonic Anhydride)AnhydrideExcellent for sterically hindered substrates and can be used in a variety of solvents.[8]Typically requires a base and careful control of stoichiometry.

Experimental Protocols

The following protocols provide a starting point for the use of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine in peptide coupling reactions. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific N-protected amino acid being coupled.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as a first-line approach due to the high reactivity of HATU.

Materials:

  • N-Protected Amino Acid (e.g., Fmoc-Ala-OH)

  • 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-Protected Amino Acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine (1.2 eq.) to the reaction mixture.

  • Slowly add DIPEA (2.0 eq.) to the reaction mixture. The pH of the reaction should be maintained around 8-9.

  • Stir the reaction at room temperature and monitor its progress by HPLC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative RP-HPLC.

G Start Start Dissolve Dissolve N-Protected Amino Acid & HATU in DMF Start->Dissolve Pre-activate Pre-activate for 10-15 min Dissolve->Pre-activate Add_Amine Add 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Pre-activate->Add_Amine Add_Base Add DIPEA Add_Amine->Add_Base React Stir at RT, Monitor by HPLC Add_Base->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify End End Purify->End

Caption: Workflow for HATU-mediated peptide coupling.

Protocol 2: PyBOP-Mediated Coupling

This protocol is a suitable alternative to HATU, particularly if guanidinylation is a concern.

Materials:

  • N-Protected Amino Acid

  • 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

  • PyBOP

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Combine the N-Protected Amino Acid (1.0 eq.), 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine (1.2 eq.), and PyBOP (1.1 eq.) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor by HPLC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for monitoring the progress of the coupling reaction. A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). By analyzing aliquots of the reaction mixture over time, one can track the consumption of the starting materials and the formation of the desired peptide product.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides real-time confirmation of the product's molecular weight, aiding in reaction monitoring and identification of any side products.

Purification of the Fluorinated Peptide

Purification of the final peptide product is typically achieved using preparative reversed-phase HPLC (RP-HPLC). The hydrophobic nature of the 4-methoxyphenyl group and the presence of the fluorine atom may influence the retention time of the peptide. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is often effective for achieving good separation. Fractions are collected and analyzed by analytical HPLC and MS to identify those containing the pure product, which are then pooled and lyophilized.

Troubleshooting

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the equivalents of the coupling reagent and the amine (up to 1.5 eq. each). "Double coupling," where a second addition of the activated amino acid and coupling reagent is made to the reaction mixture, can also be effective.[6] In some cases, gentle heating (40-50 °C) may be beneficial, but should be used with caution to avoid racemization.

  • Side Reactions: The choice of coupling reagent and base is crucial to minimize side reactions. For instance, using a phosphonium-based reagent like PyBOP can prevent guanidinylation.[10] If racemization is a concern, consider using a less hindered base like N-methylmorpholine (NMM) in place of DIPEA.[8]

Conclusion

The incorporation of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine into peptide structures offers exciting possibilities for the design of novel therapeutics with enhanced properties. While the unique electronic and steric characteristics of this amine present challenges for peptide coupling, the use of potent coupling reagents and carefully optimized reaction protocols, as detailed in this guide, can lead to successful and efficient synthesis. Careful monitoring and purification are essential to ensure the isolation of a high-purity final product.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Gill, H., & Richardson, P. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(12), 1421-1433. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. [Link]

  • Pape, V., & Kumar, K. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 13(16), 2736. [Link]

  • Carpino, L. A., Ionescu, D., & El-Faham, A. (2002). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters, 4(17), 2953–2956. [Link]

  • Brust, R., & O'Hagan, D. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 23(8), 1949. [Link]

  • Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1169-1172. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • Gill, H., & Richardson, P. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(12), 1421-1433. [Link]

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  • Niphade, O. N., Kathuria, M., & Kumar, R. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3299-3302. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Wang, F., & Qing, F.-L. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-462. [Link]

  • Rowe, D. M., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(38), 131441. [Link]

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  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Benzylic Fluorination of Phenethylamines

Welcome to the Technical Support Center for benzylic fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzylic fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the selective fluorination of phenethylamines at the benzylic position. As you know, the introduction of fluorine can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, making this a critical transformation in medicinal chemistry.[1] This guide will equip you with the knowledge to navigate the nuances of temperature optimization for this reaction.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when performing benzylic fluorination of phenethylamines.

Q1: What is a typical starting temperature for the benzylic fluorination of a phenethylamine derivative?

A good starting point for many benzylic fluorination reactions is room temperature.[2][3][4] Several protocols using reagents like Selectfluor® in combination with a base or a photocatalyst have been shown to proceed efficiently at ambient temperatures. However, the optimal temperature is highly dependent on the specific substrate, fluorinating agent, and catalyst system being employed. For instance, some protocols may require elevated temperatures of up to 70-80°C to achieve a reasonable reaction rate.[2][5][6]

Q2: How does temperature influence the rate and yield of the reaction?

In general, increasing the reaction temperature will increase the reaction rate. However, this does not always translate to a higher yield of the desired product. Elevated temperatures can also accelerate side reactions, such as decomposition of the starting material or fluorinating agent, or the formation of undesired byproducts. The key is to find the "sweet spot" where the rate of the desired fluorination is maximized relative to the rates of competing reactions.

Q3: Can changing the temperature affect the selectivity of the fluorination?

Absolutely. Temperature can be a critical factor in controlling the selectivity of a reaction, particularly when there is a competition between kinetic and thermodynamic products.[7][8] In the context of benzylic fluorination, this could manifest as:

  • Regioselectivity: If there are multiple potential sites for fluorination, temperature can influence which site is favored.

  • Chemoselectivity: At higher temperatures, other functional groups within the molecule may become more reactive towards the fluorinating agent, leading to a loss of chemoselectivity.

  • Over-fluorination: In some cases, the mono-fluorinated product can undergo a second fluorination to give a di-fluorinated product. Temperature can influence the ratio of these products.

Q4: Are electron-rich or electron-poor phenethylamines more sensitive to changes in reaction temperature?

Both electron-rich and electron-poor phenethylamines can be sensitive to temperature, but in different ways.

  • Electron-rich phenethylamines (e.g., those with methoxy or alkyl substituents on the aromatic ring) tend to be more reactive. This can be advantageous, allowing for lower reaction temperatures. However, they are also more susceptible to oxidation and other side reactions at elevated temperatures.

  • Electron-poor phenethylamines (e.g., those with nitro or cyano substituents) are generally less reactive and may require higher temperatures to achieve a reasonable conversion. However, the desired product is often more stable under these conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during the benzylic fluorination of phenethylamines, with a focus on temperature optimization.

Problem 1: Low or No Conversion of Starting Material

Possible Cause & Solution

  • Insufficient Thermal Energy: The activation energy for the reaction may not be met at the current temperature.

    • Action: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction by TLC or LC-MS at each temperature to assess conversion. Be mindful that some reactions may require temperatures up to 70°C or higher.[2][9]

  • Reagent Decomposition: The fluorinating agent or catalyst may be unstable at the reaction temperature.

    • Action: Consult the literature for the thermal stability of your specific reagents. If you suspect decomposition, consider running the reaction at a lower temperature for a longer period.

  • Inappropriate Solvent: The solvent may not be suitable for the reaction at the desired temperature.

    • Action: Ensure your solvent has an appropriate boiling point and is known to be compatible with your reaction conditions. Some reactions show a strong solvent dependency on their outcome.[2][3][4][9]

Problem 2: Formation of Multiple Products and Low Selectivity

Possible Cause & Solution

  • Kinetic vs. Thermodynamic Control: You may be forming a mixture of the kinetic and thermodynamic products.[7][8][10][11][12] The kinetic product is formed faster, while the thermodynamic product is more stable.

    • Action:

      • To favor the kinetic product , run the reaction at a lower temperature for a shorter duration.[7][11]

      • To favor the thermodynamic product , run the reaction at a higher temperature for a longer duration to allow the reaction to reach equilibrium.[7][11]

  • Side Reactions: Elevated temperatures can promote undesired side reactions. For example, when using N-fluorobenzenesulfonimide (NFSI) in acetonitrile, Ritter-type amidation side products can form at temperatures as low as 35°C.[13]

    • Action: Lower the reaction temperature. If the reaction is too slow at lower temperatures, you may need to explore alternative catalysts or fluorinating agents that are more reactive at milder conditions.

Problem 3: Decomposition of Starting Material or Product

Possible Cause & Solution

  • Thermal Instability: Your phenethylamine substrate or the fluorinated product may be unstable at the reaction temperature. This is a particular concern for complex molecules with sensitive functional groups. Benzylic C-H bonds can be labile to enzymatic oxidation, and similar oxidative degradation can occur under harsh reaction conditions.[14]

    • Action:

      • Lower the reaction temperature significantly. It is better to have a slow, clean reaction than a fast, messy one.

      • Consider a different synthetic approach, such as a photocatalytic method, which often runs at room temperature.[14][15][16]

  • N-Protecting Group Instability: The choice of nitrogen protecting group is crucial. Some protecting groups may not be stable to the reaction conditions, especially at elevated temperatures. For example, Boc-protected amines can be susceptible to deprotection under acidic conditions that may be generated in situ.

    • Action: Screen different N-protecting groups for their stability under the desired reaction conditions. More robust protecting groups like Cbz or specific sulfonamides may be necessary.

Data Presentation

Fluorinating AgentCommon Temperature Range (°C)Substrate ConsiderationsPotential Side Reactions at Elevated Temperatures
Selectfluor® Room Temperature - 70°C[2][3][4][9][14][17]Effective for both electron-rich and -poor substrates.Decomposition of the reagent, over-fluorination.
NFSI Room Temperature - 80°C[5][6][13]Can show different selectivity compared to Selectfluor.Ritter-type amidation in acetonitrile, decomposition.[13]
Photocatalysis with N-F Reagents Room Temperature[14][15][16]Often milder conditions, suitable for sensitive substrates.Substrate degradation if photoreactive.

Experimental Protocols

Protocol 1: Temperature Screening for Benzylic Fluorination

This protocol outlines a general procedure for optimizing the reaction temperature for the benzylic fluorination of a protected phenethylamine.

  • Setup: In an array of reaction vials, each equipped with a stir bar, add your N-protected phenethylamine (1.0 eq) and the appropriate solvent.

  • Reagent Addition: Add the catalyst (if required) and any other additives.

  • Temperature Control: Place the vials in separate heating blocks or use a parallel synthesis setup to maintain distinct temperatures (e.g., 25°C, 40°C, 55°C, 70°C).

  • Initiation: Add the fluorinating agent (e.g., Selectfluor®, 1.2 eq) to each vial simultaneously.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction vial and quench it. Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the conversion of starting material and the formation of the desired product and any byproducts.

  • Analysis: Plot the yield of the desired product as a function of temperature and time to identify the optimal conditions.

Visualizations

G cluster_0 Troubleshooting Low Conversion start Low Conversion Observed temp Increase Temperature in 10°C Increments start->temp time Increase Reaction Time start->time success Conversion Improved temp->success failure No Improvement temp->failure Decomposition Occurs time->success time->failure No Change After 24h reagent Consider More Reactive Fluorinating Agent/Catalyst failure->reagent

Caption: Troubleshooting workflow for low conversion.

G cluster_1 Kinetic vs. Thermodynamic Control start Mixture of Products Observed low_T Lower Temperature Shorter Reaction Time start->low_T high_T Higher Temperature Longer Reaction Time start->high_T kinetic Favors Kinetic Product low_T->kinetic thermo Favors Thermodynamic Product high_T->thermo

Caption: Temperature's effect on product selectivity.

References

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376–5380. [Link]

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ACS Publications. [Link]

  • Atkins, A., Dean, A. C., & Lennox, A. J. J. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. [Link]

  • Madani, A., Anghileri, L., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. [Link]

  • Madani, A., Anghileri, L., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ResearchGate. [Link]

  • Atkins, A., Dean, A. C., & Lennox, A. J. J. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. [Link]

  • Andreev, I. A. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]

  • Campos, P. J., & Rodríguez, M. A. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 198–206. [Link]

  • Leszczynski, P. J., Jadwiszczak, M. J., & Grochala, W. (2024). Benzylic fluorination via oxidative decarboxylation of unprotected... ResearchGate. [Link]

  • Douglas, J. T., & MacMillan, D. W. C. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Chemical Communications, 51(54), 10972-10975. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Douglas, J. T., & MacMillan, D. W. C. (2015). Direct photocatalytic fluorination of benzylic C–H bonds with N-fluorobenzenesulfonimide. Chemical Communications. [Link]

  • Douglas, J. T., & MacMillan, D. W. C. (2015). Direct photocatalytic fluorination of benzylic C-H bonds with N-fluorobenzenesulfonimide. Europe PMC. [Link]

  • Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 3-17. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Student Doctor Network Forums. (2010). Kinetic vs thermodynamic control. [Link]

  • Jensen, W. B. (2007). Kinetic vs Thermodynamic Control. University of Cincinnati. [https://www.che.uc.edu/jensen/W. B. Jensen/Reprints/227. Kinetic vs Thermodynamic Control.pdf]([Link]. B. Jensen/Reprints/227. Kinetic vs Thermodynamic Control.pdf)

  • Chemistry LibreTexts. (2023). 14.4: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • ResearchGate. (n.d.). Selective bis‐fluorination of benzylic C−H bonds. [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-577. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2024). ACS Publications. [Link]

  • Sun, H., & DiMagno, S. G. (2007). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 45(17), 2720-2725. [Link]

  • Lin, S., & Baran, P. S. (2018). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society, 140(10), 3562–3567. [Link]

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PubMed. [Link]

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Optimization

Stability of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine in aqueous solutions

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-2-(4-methoxyphenyl)ethan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine. It addresses potential stability issues in aqueous solutions through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols. Our approach is grounded in established principles of physical organic chemistry and pharmaceutical stability testing to empower you to anticipate and solve challenges in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary stability concerns for 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine in an aqueous solution?

Answer: The primary stability concern for this molecule arises from the lability of the C-F bond at the benzylic position. A benzylic carbon is the sp³-hybridized carbon atom attached directly to a benzene ring. Secondary benzylic fluorides, such as the one in your compound, can be susceptible to nucleophilic substitution and elimination reactions.[1]

The stability is influenced by two competing factors:

  • Electronic Stabilization: The adjacent para-methoxyphenyl group is electron-donating, which can stabilize a potential benzylic carbocation intermediate that would form upon the loss of the fluoride ion. This stabilization facilitates pathways like Solvolysis/Hydrolysis (SN1 mechanism).

  • The Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, which inherently provides a degree of stability.[2] However, this strength can be overcome in a protic, aqueous environment, especially under non-neutral pH conditions.

Therefore, you should be vigilant for potential degradation via hydrolysis, which would replace the fluorine atom with a hydroxyl group.

Question 2: How is the pH of the aqueous solution expected to affect the stability of the compound?

Answer: The pH of the solution is arguably the most critical factor governing the stability of this compound. Both acidic and, to a lesser extent, basic conditions can promote degradation, but likely through different mechanisms.

  • Acidic Conditions (pH < 6): Under acidic conditions, two events can occur. First, the primary amine group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). Second, and more importantly, the C-F bond can be susceptible to acid-catalyzed hydrolysis. The low pH environment can facilitate the departure of the fluoride ion as hydrofluoric acid (HF), leading to the formation of a stabilized benzylic carbocation, which is then rapidly quenched by water.[3][4]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable near a neutral pH. However, slow hydrolysis may still occur over extended periods or at elevated temperatures.

  • Basic Conditions (pH > 8): While direct SN2 displacement of fluoride by hydroxide is less common for secondary fluorides, elimination reactions (E2 mechanism) to form a styrenyl intermediate become more probable. The presence of a strong base can abstract the proton from the carbon adjacent to the amine, leading to the elimination of HF.

The ionization state of the molecule will change with pH, which can alter degradation pathways and rates.[3]

Question 3: I am observing a loss of my parent compound over time. What are the likely degradation products?

Answer: Based on the chemical structure, two primary degradation pathways are plausible in an aqueous environment. Identifying these degradants is crucial for understanding the stability profile.

  • Hydrolysis Product: The most likely degradation product is 2-hydroxy-2-(4-methoxyphenyl)ethan-1-amine . This results from the substitution of the fluorine atom with a hydroxyl group from the water.

  • Elimination Product: Another possibility, especially under basic conditions, is the formation of 1-(4-methoxyphenyl)ethen-1-amine via the elimination of hydrogen fluoride (HF). This enamine would likely be unstable and could hydrolyze further to form 4-methoxyacetophenone .

The diagram below illustrates these potential pathways.

G cluster_main Potential Aqueous Degradation Pathways Parent 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Carbocation Benzylic Carbocation Intermediate Parent->Carbocation Sₙ1 Pathway (Acid-Catalyzed) - F⁻ EliminationProduct 1-(4-methoxyphenyl)ethen-1-amine (Unstable Enamine) Parent->EliminationProduct E2 Pathway (Base-Catalyzed) - HF HydrolysisProduct 2-Hydroxy-2-(4-methoxyphenyl)ethan-1-amine (Hydrolysis Product) Carbocation->HydrolysisProduct + H₂O KetoneProduct 4-Methoxyacetophenone (Final Elimination Product) EliminationProduct->KetoneProduct Hydrolysis

Caption: Predicted degradation pathways for the title compound in aqueous media.

Question 4: My solution turned slightly yellow and a precipitate formed after storing it in the fridge. What is happening?

Answer: This is a classic troubleshooting scenario that points towards chemical degradation and potential polymerization.

  • Color Change: The formation of a yellow hue often indicates the creation of conjugated systems, which can arise from elimination and subsequent reactions of the resulting enamine or styrene-like structures.

  • Precipitation: The parent compound is an amine, likely soluble as a free base or a salt in many aqueous buffers. However, degradation products may have significantly different solubility profiles. For example, if the degradation leads to a less polar or polymeric substance, it could precipitate out of the solution, especially at lower temperatures where solubility decreases.

Recommended Actions:

  • Analyze the Supernatant: Carefully separate the soluble portion of your sample. Analyze it immediately via HPLC to quantify the remaining parent compound and identify any soluble degradants.

  • Analyze the Precipitate: If possible, isolate the precipitate, wash it, and attempt to dissolve it in a stronger organic solvent (e.g., Methanol, Acetonitrile). Analyze this solution to identify the insoluble component, which could be a key degradation product or a polymer.

  • Review Storage Conditions: This observation suggests that your current storage buffer and temperature are not suitable. You should immediately conduct a systematic stability study as outlined in the protocols below to find optimal conditions.

Experimental Protocols & Workflows

To properly assess the stability of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine, a forced degradation study is essential.[5][6][7] This involves intentionally stressing the compound under various conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[8]

Workflow for Stability Assessment

The following diagram outlines the logical flow for conducting a comprehensive stability investigation.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Samples A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B Develop Initial HPLC Method (Isocratic screening) A->B C Initiate Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D1 Acid Hydrolysis (0.1 M HCl) C->D1 D2 Base Hydrolysis (0.1 M NaOH) C->D2 D3 Oxidation (3% H₂O₂) C->D3 D4 Thermal (60°C) C->D4 D5 Photolytic (ICH Q1B) C->D5 E Sample at Time Points (e.g., 0, 2, 8, 24 hr) D1->E D2->E D3->E D4->E D5->E F Quench Reaction (Neutralize pH, cool down) E->F G Analyze via HPLC-UV (Quantify parent peak) F->G H Analyze via LC-MS (Identify degradant peaks) F->H I Optimize HPLC Method (Ensure separation of all peaks) G->I J Report & Conclude (Identify liabilities, recommend storage) H->J I->J

Caption: A systematic workflow for conducting a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and key chemical liabilities of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine.

Materials:

  • 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in 50:50 ACN:Water.

  • Stress Condition Setup: For each condition, add 100 µL of the stock solution to an HPLC vial and add 900 µL of the stressor solution to achieve a final concentration of 100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Keep at room temperature and 60°C in parallel.

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Use 50:50 ACN:Water. Keep at 60°C in the dark.

    • Control Sample: Use 50:50 ACN:Water. Keep at 4°C in the dark.

  • Time Points: Analyze samples at T=0, 2, 8, and 24 hours.

  • Sample Quenching: Before analysis, quench the reactions. For acid samples, neutralize with an equivalent molar amount of NaOH. For base samples, neutralize with HCl. For thermal samples, cool to room temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2). Calculate the percentage of the parent compound remaining relative to the T=0 control.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient, e.g., 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., scan from 200-400 nm; likely around 225 nm or 275 nm for the methoxyphenyl chromophore).

  • Injection Volume: 10 µL.

Method Validation:

  • Inject the control (unstressed) sample to determine the retention time of the parent peak.

  • Inject each of the stressed samples.

  • A stability-indicating method is achieved when all degradation peaks are baseline-resolved from the parent peak and from each other.

  • Peak purity analysis using a Diode Array Detector (DAD) should be performed on the parent peak in the presence of its degradants to ensure it is not co-eluting with any impurities.

Data Summary

Summarize your forced degradation results in a table for clear interpretation.

Stress ConditionTime (hours)% Parent Remaining# of Degradation PeaksObservations
Control (4°C) 24100%0Clear solution
0.1 M HCl (RT) 865%2Clear solution
0.1 M HCl (60°C) 210%2Clear solution
0.1 M NaOH (RT) 880%1Slight yellow tint
3% H₂O₂ (RT) 2495%1 (minor)Clear solution
Thermal (60°C) 2492%1 (minor)Clear solution
Photolytic 2498%0Clear solution
Note: Data shown is for illustrative purposes only.

This structured approach will provide a comprehensive understanding of the stability of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine, enabling you to select appropriate formulation, storage, and handling conditions for your research.

References

  • Dargó, G., et al. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.
  • Alfa Chemistry. Forced Degradation Studies. Testing Lab / Alfa Chemistry.
  • Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy. Available at: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Isom, A. B., & O'Duill, M. L. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dargó, G., et al. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. Medicinal Chemistry. Available at: [Link]

  • Han, Y., et al. (2023). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Wang, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Eurofins Scientific. Available at: [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. Available at: [Link]

  • Skoog, D. A., et al. Selected Methods of Analysis. Cengage. Available at: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]

  • Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. Available at: [Link]

  • Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. Available at: [Link]

  • European Commission. (n.d.). Overview on PFAS analytical methods. Publications Office of the European Union. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Available at: [Link]

  • Sharma, R., et al. (2010). The Acid Test of Fluoride: How pH Modulates Toxicity. PLOS ONE. Available at: [Link]

  • Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. Available at: [Link]

  • Sharma, R., et al. (2010). The Acid Test of Fluoride: How pH Modulates Toxicity. PLOS ONE. Available at: [Link]

  • Czelombitko, K., et al. (2024). The Influence of Calcium Ions and pH on Fluoride Release from Commercial Fluoride Gels in an In Vitro Study. Materials. Available at: [Link]

  • Fluoride Action Network. Fluoride Chemistry - Explanation of Hydrolysis Reaction. Available at: [Link]

  • Blakemore, D. (2020). Taking benzyl fluorides beyond game changing reports. Chemistry World. Available at: [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Available at: [Link]

  • López, J. C., et al. (2007). Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

  • LookChem. 2-Phenylethylamine CAS: 64-04-0 - A Review of its Properties and Industrial Applications. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in beta-fluoroamine synthesis

Case Reference: TF-802 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Executive Summary: The "Beta" Challenge Synthesizing -fluoroamines is deceptively difficult because the...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TF-802

Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The "Beta" Challenge

Synthesizing


-fluoroamines is deceptively difficult because the 

-position relative to a nitrogen atom creates a "perfect storm" for side reactions. The nitrogen lone pair (even when protected) can act as an internal nucleophile (neighboring group participation), while the high basicity of fluoride ions often triggers elimination (E2) rather than substitution (

).

This guide moves beyond generic advice to address the specific mechanistic failures—specifically oxazoline formation , aziridinium rearrangement , and elimination —that cause low conversion rates.

Diagnostic Workflow (Decision Matrix)

Before troubleshooting, verify you are using the correct pathway for your substrate's electronic and steric profile.

G Start Substrate Analysis Q1 Starting Material? Start->Q1 RouteA β-Amino Alcohol Q1->RouteA RouteB Aziridine Q1->RouteB RouteC β-Amino Halide/Sulfonate Q1->RouteC Q2 Protecting Group? RouteA->Q2 Q3 Regioselectivity Needed? RouteB->Q3 Amide Amide/Carbamate (Boc, Cbz, Ac) Q2->Amide Yes Sulf Sulfonamide/Amine (Ts, Bn) Q2->Sulf No Risk1 HIGH RISK: Oxazoline Formation Amide->Risk1 Rec2 Rec: DAST/Deoxo-Fluor (Standard Protocol) Sulf->Rec2 Rec1 Rec: Switch to XtalFluor-E or Change PG Risk1->Rec1 Term Terminal/Symmetrical Q3->Term Internal Internal/Asymmetric Q3->Internal Rec3 Rec: Olah's Reagent (Thermodynamic Control) Term->Rec3 Rec4 Rec: TBAF + tBuOH (Kinetic Control) Internal->Rec4

Figure 1: Method Selection Tree. Use this to confirm your synthetic strategy aligns with substrate constraints.

Troubleshooting Module: Deoxofluorination (The Amino-Alcohol Route)

Context: You are using DAST, Deoxo-Fluor, or XtalFluor to convert a C-OH to a C-F bond.

Q: My reaction turns black/brown immediately, and I see <10% product. What is happening?

A: You are likely seeing "charring" due to uncontrolled HF generation or elimination.

  • The Cause: DAST and Deoxo-Fluor release free HF upon contact with any moisture (even trace amounts in "dry" solvents). This creates a highly acidic environment that polymerizes sensitive substrates.

  • The Fix:

    • Switch Reagents: Move to XtalFluor-E . It is a salt (

      
      ) that does not release HF until a promoter is added. It is far more stable and controllable.[1][2][3]
      
    • Glassware Etching: If using DAST, check your flask. If the glass is etched, moisture is trapped in the micro-fissures. Flame-dry heavily or use plastic/Teflon vessels.

Q: I am using an N-Boc or N-Cbz protected amino alcohol. I see full conversion of SM, but the mass spec shows [M-20] (loss of HF) or a stable intermediate that isn't my fluoride.

A: You have fallen into the "Oxazoline Trap."

  • The Mechanism: The fluorinating agent activates the alcohol (forming a leaving group). Instead of the fluoride attacking, the carbonyl oxygen of your carbamate (Boc/Cbz) attacks the carbon from the back, closing a 5-membered oxazoline ring. This is a dead-end thermodynamic sink.

  • The Fix:

    • Change Protecting Group: Switch to a sulfonamide (Ts, Ns) or a benzyl amine (Bn). These groups are non-nucleophilic at the oxygen/nitrogen under these conditions.

    • Invert the Addition: If you must use Boc, add the amine base (e.g., DBU) before the fluorinating agent to buffer the system, though this is less effective than changing the PG.

Q: I see significant olefin (elimination) product.

A: The fluoride ion is acting as a base (E2 reaction) rather than a nucleophile (


). 
  • The Cause: Fluoride is a "hard" base. In standard solvents (DCM), it will deprotonate the

    
    -hydrogen if the trajectory for 
    
    
    
    is sterically hindered.
  • The Fix:

    • Solvent Switch: Use a solvent with a lower dielectric constant to tighten the ion pair, or use XtalFluor-E with

      
       . The complexed fluoride is less basic than free fluoride.
      
    • Temperature Control: Run the reaction at -78°C and warm very slowly. Elimination has a higher activation energy than substitution; keeping it cold favors the kinetic substitution product.

Troubleshooting Module: Aziridine Ring Opening

Context: You are opening an aziridine ring with a fluoride source.

Q: I am getting a mixture of regioisomers (attack at

vs

carbon).

A: You are battling


 vs. 

character.
  • The Science:

    • Acidic Conditions (Olah's Reagent, Py:HF): The aziridine nitrogen is protonated/activated. The reaction gains

      
       character, leading to fluoride attack at the more substituted carbon (stabilized partial positive charge).
      
    • Basic/Neutral Conditions (TBAF, TASF): The reaction is pure

      
      . Fluoride attacks the least hindered carbon.
      
  • The Fix:

    • For Terminal Fluorine: Use TBAF buffered with t-BuOH (see Protocol below).

    • For Internal Fluorine: Use

      
       or Py:HF.
      
Comparative Data: Fluorinating Agents
FeatureDAST Deoxo-Fluor XtalFluor-E Fluolead
Physical State Liquid (Fuming)Liquid (Viscous)Crystalline SolidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >200°C)High
Free HF Generation Yes (High) YesNo (Requires Promoter)No
Moisture Sensitivity ExtremeHighLowLow
Selectivity (F vs. Olefin) LowModerateHigh High
Oxazoline Risk HighHighModerateModerate
Visualizing the Failure Mode: The Oxazoline Trap

The diagram below illustrates why N-Boc/Cbz substrates fail. The carbonyl oxygen is an intramolecular nucleophile that is faster than the intermolecular fluoride.

ReactionPath cluster_Fail FAILURE MODE (Thermodynamic Sink) cluster_Success DESIRED PATHWAY Substrate N-Boc Amino Alcohol Activated Activated Intermediate (R-O-SF2-NEt2) Substrate->Activated + XtalFluor-E Oxazoline Oxazoline Ring (Dead End) Activated->Oxazoline Intramolecular Attack (Fast) Product β-Fluoroamine Activated->Product Intermolecular F- (Slow) Note Fix: Use Sulfonamide PG to disable O-nucleophilicity Oxazoline->Note

Figure 2: Mechanistic bifurcation showing the dominance of oxazoline formation over fluorination in carbamate-protected substrates.

Standard Operating Protocol (SOP)
Protocol: Optimized Deoxofluorination using XtalFluor-E

This protocol minimizes elimination and avoids free HF generation.

Reagents:

  • Substrate: N-Tosyl or N-Benzyl

    
    -amino alcohol (1.0 equiv)
    
  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter:

    
     (1.5 equiv) - Acts as the fluoride source.
    
  • Solvent: Anhydrous DCM (0.1 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Add XtalFluor-E (solid) and the substrate.

  • Solvent: Add anhydrous DCM. The mixture may remain a suspension; this is normal.

  • Cooling: Cool the mixture to -78°C (dry ice/acetone). Crucial step for kinetic control.

  • Activation: Add

    
     dropwise.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature naturally over 4 hours.

    • Note: Do not heat.

  • Quench: Pour into saturated aqueous

    
    . Stir vigorously for 15 minutes (gas evolution).
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    

Why this works: XtalFluor-E activates the alcohol without releasing HF.[2] The


 provides a controlled source of fluoride that is less basic than naked fluoride, reducing elimination side products [1].
References
  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][2] The Journal of Organic Chemistry, 75(10), 3401–3411.

  • Nielsen, M. K., et al. (2015).[4] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[4] Journal of the American Chemical Society, 137(30), 9571–9574.

  • Pahadi, F., et al. (2006). "Regioselective Ring Opening of Aziridines with Fluoride." The Journal of Organic Chemistry, 71(3), 1152–1155.

  • Organic Chemistry Portal. "Synthesis of Fluoroamines."

Sources

Optimization

Solvent selection for recrystallization of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

This guide functions as a Tier 3 Technical Support resource for process chemists and researchers working with 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine . Given the specific structural risks of this molecule (benzylic flu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for process chemists and researchers working with 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine .

Given the specific structural risks of this molecule (benzylic fluoride combined with an electron-donating para-methoxy group), standard recrystallization protocols may lead to decomposition. This guide prioritizes chemical stability over simple recovery.

Ticket Subject: Solvent System Optimization for Fluorinated Phenethylamine Derivative Molecule: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine CAS: 55601-20-2 (Analogous) | Class:


-Fluoroamine / Benzylic Fluoride

⚠️ Critical Stability Warning (Read Before Experimenting)

The "Benzylic Fluoride Trap": Your molecule contains a fluorine atom at the benzylic position attached to an electron-rich ring (4-methoxyphenyl).

  • Risk: The 4-methoxy group acts as an Electron Donating Group (EDG), stabilizing the benzylic carbocation. This makes the C–F bond highly susceptible to heterolysis (leaving group departure).

  • Consequence: Under acidic conditions or high heat in protic solvents, this compound is prone to elimination of HF (forming the enamine/styrene) or solvolysis (replacing F with OR/OH).

  • Indicator: If your mother liquor begins to smell like an aldehyde (sweet/almond-like) or ammonia, you have triggered decomposition (Enamine

    
     Imine 
    
    
    
    Hydrolysis).

Module 1: Solvent System Selection

Do not use a generic "Universal Solvent." Use this selection matrix based on the compound's physical state (Oil vs. Solid).

Recommended Solvent Systems
Solvent SystemRoleRisk LevelNotes
IPA / Heptane Primary Choice LowBest balance. IPA solubilizes the amine; Heptane acts as the anti-solvent. Mild boiling points prevent thermal elimination.
MTBE / Hexane AlternativeLowExcellent for "oiling out" issues. MTBE is aprotic, reducing solvolysis risk.
EtOAc / Hexane StandardMediumGood for free bases. Avoid if the amine is capable of transamidation (unlikely here, but possible).
Ethanol / Water High Risk Critical AVOID. High dielectric constant and protic nature promote

loss of Fluorine. Only use if buffered to pH > 8.
DCM / Ether PrecipitationLowUsed for rapid precipitation of salts, not true thermal recrystallization.
📉 Interactive Decision Tree: Solvent Logic

The following logic flow helps you decide the purification route based on crude purity and stability.

SolventSelection Start Start: Crude Material StateCheck Physical State? Start->StateCheck IsSolid Solid / Semi-Solid StateCheck->IsSolid IsOil Viscous Oil StateCheck->IsOil SolubilityTest Solubility Test (50mg) IsSolid->SolubilityTest SaltForm Convert to Salt? IsOil->SaltForm Free base won't crystallize IPA_Hept System A: IPA / Heptane (Standard Recryst) SolubilityTest->IPA_Hept Soluble Hot / Insol Cold MTBE_Hex System B: MTBE / Hexane (Low Temp) SolubilityTest->MTBE_Hex High Solubility SaltChoice Select Counter-ion SaltForm->SaltChoice Warning Avoid HCl (Elimination Risk) Use Tartaric or Oxalic Acid SaltChoice->Warning

Figure 1: Decision logic for solvent selection prioritizing chemical stability of the benzylic fluoride.

Module 2: Troubleshooting "Oiling Out"

Ticket #001: "My product separates as a yellow oil at the bottom of the flask instead of crystals."

This is the most common issue with phenethylamines. It occurs when the melting point of the solute is lower than the boiling point of the solvent mixture (Liquid-Liquid Phase Separation).

The "Cloud Point" Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of soluble solvent (e.g., IPA) at 40–50°C (Do not boil).

  • Anti-Solvent Addition: Add the anti-solvent (e.g., Heptane) dropwise aggressively until a permanent cloudiness persists.

  • The Clarification: Add one drop of the soluble solvent (IPA) to turn the solution clear again.

  • Seeding: Cool to room temperature. If oil forms, reheat slightly to dissolve, then add a seed crystal (if available) or scratch the glass.[1]

  • Slow Cool: Wrap the flask in foil/cotton to cool extremely slowly. Rapid cooling promotes oiling.

Module 3: Salt Formation Strategy

Ticket #002: "The free base is unstable. Which salt should I make?"

Because the benzylic C-F bond is acid-labile (especially with the 4-OMe group), strong mineral acids (HCl, HBr) can cause decomposition during heating.

Recommended Salts:

  • Tartrate (1:1):

    • Why: Milder acidity (pKa ~3). Forms robust H-bond networks that aid crystallization.

    • Solvent: Methanol/Ether (Precipitation) or IPA (Recrystallization).

  • Oxalate:

    • Why: Often forms highly crystalline solids with amines.

    • Warning: Oxalic acid is stronger than tartaric; keep temperatures low (<40°C).

  • Hydrochloride (Anhydrous only):

    • Strict Condition: Use 1M HCl in Ether/Dioxane at 0°C . Do not heat an aqueous HCl solution of this compound. The combination of water, heat, and acid will strip the fluorine.

Module 4: Step-by-Step Protocol (IPA/Heptane System)

Objective: Purify 1.0g of Crude 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine.

  • Preparation:

    • Place 1.0g crude solid in a 25mL Erlenmeyer flask.

    • Prepare a hot water bath at 55°C (Do not exceed 60°C).

  • Dissolution:

    • Add Isopropyl Alcohol (IPA) in 0.5mL increments while swirling in the bath.

    • Stop immediately when the solid dissolves. (Target conc: ~100-150 mg/mL).

  • Filtration (Optional):

    • If insoluble particulates (dust/silica) remain, filter rapidly through a pre-warmed glass wool plug.

  • Crystallization:

    • Remove from heat.[2] Add Heptane dropwise until a faint turbidity (cloudiness) appears and does not disappear on swirling.

    • Add 2-3 drops of IPA to clear the solution.

  • Nucleation:

    • Allow to cool to room temperature undisturbed for 2 hours.

    • If no crystals:[3] Transfer to a fridge (4°C).

  • Collection:

    • Filter via vacuum (Buchner funnel).[2][3]

    • Wash: Use a pre-chilled (0°C) mixture of 1:4 IPA:Heptane.

    • Dry: Vacuum desiccator (room temp). Do not oven dry (thermal instability).

References & Authority[4][5][6][7][8]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for amine recrystallization and solvent selection).

  • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques, 10th Ed. Wiley, 2016 . (Techniques for handling "oiling out").

  • Kalow, J. A.; Doyle, A. G. "Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines."[4] Journal of the American Chemical Society, 2012 , 134(26), 10765–10768. Link (Establishes stability profiles for 
    
    
    
    -fluoroamines).
  • Champagne, P. A., et al. "Benzylic Fluorides: Synthesis and Reactivity." Chemical Reviews, 2015 , 115(17), 9073–9174. (Authoritative review on the lability of benzylic fluorides with EDGs).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR interpretation of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

This guide details the structural elucidation of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine , a -fluorinated phenethylamine derivative. It compares the spectral performance and diagnostic features of this fluorinated scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine , a


-fluorinated phenethylamine derivative. It compares the spectral performance and diagnostic features of this fluorinated scaffold against its non-fluorinated parent, 2-(4-methoxyphenyl)ethan-1-amine (O-Methyltyramine) , to highlight the profound electronic and magnetic impact of the fluorine atom.

Technical Comparison: Structural Elucidation of -Fluorinated Phenethylamines

Product: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Class: Fluorinated Bioisostere / Phenethylamine Derivative Primary Application: Medicinal Chemistry (adrenergic receptor ligands, metabolic stability studies).

Executive Summary: The Fluorine Effect

The introduction of a fluorine atom at the benzylic (


) position of the phenethylamine scaffold fundamentally alters the NMR spectral signature. While the non-fluorinated parent relies on standard chemical shift analysis, the fluorinated analog offers self-validating diagnostic couplings  (

and

) that definitively prove regiochemistry.
Comparative Snapshot
FeatureNon-Fluorinated Parent (O-Methyltyramine)Fluorinated Target (2-Fluoro...)Diagnostic Value
Benzylic 1H Triplet (~2.7 ppm)Doublet of Doublets (~5.6 ppm)High: Huge deshielding +

coupling.
Amine CH2 Triplet (~2.9 ppm)Complex Multiplet (ABX system)Medium: Diastereotopic splitting confirms chirality.
13C Benzylic Singlet (~35 ppm)Doublet (~92 ppm,

Hz)
Critical: Definitive proof of C-F bond.
19F NMR SilentSingle Signal (~ -170 to -180 ppm)High: Clean quantification and purity check.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution splitting patterns (essential for observing


), the following protocol is recommended.
Materials
  • Solvent: Chloroform-d (

    
    ) is standard. For amine salts (HCl), use Methanol-
    
    
    
    (
    
    
    ) or DMSO-
    
    
    .
    • Note:

      
       is preferred for the free base to minimize H-bonding broadening of the amine protons.
      
  • Internal Standard: Tetramethylsilane (TMS) for 1H/13C; Trichlorofluoromethane (

    
    ) or Hexafluorobenzene (
    
    
    
    ) for 19F (optional).
Workflow
  • Massing: Dissolve 5–10 mg of the free amine in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (crucial for resolution).

  • Acquisition Parameters (400 MHz+ recommended):

    • 1H: spectral width 12 ppm, relaxation delay (

      
      ) 
      
      
      
      2.0s.
    • 13C: Proton-decoupled, min 256 scans to resolve C-F splitting satellites.

    • 19F: Non-decoupled (to see F-H splitting) and Proton-decoupled (for integration).

Detailed Spectral Interpretation

A. 1H NMR Analysis (Proton)

The 1H NMR spectrum is dominated by the Geminal Fluorine Coupling and the Chiral Induction caused by the new stereocenter.

1. The Benzylic Proton (

)

In the non-fluorinated parent, this is a simple triplet. In the target, the fluorine atom deshields this proton significantly (inductive effect) and splits it with a massive coupling constant.

  • Shift:

    
     5.50 – 5.80 ppm.
    
  • Multiplicity: Doublet of Doublets (dd) or Doublet of Multiplets.

  • Coupling:

    • 
      : 46 – 49 Hz  (Diagnostic Geminal Coupling).
      
    • 
      : 4 – 8 Hz (Coupling to adjacent methylene protons).
      
2. The Methylene Amine Protons (

)

Due to the chiral center at the


-position, the adjacent 

-protons (

) become diastereotopic (

and

). They are no longer equivalent.
  • Shift:

    
     2.90 – 3.20 ppm.
    
  • Multiplicity: Complex multiplets (ddd).

  • Coupling:

    • 
      : ~12 Hz (Geminal between each other).
      
    • 
      : Vicinal coupling to the benzylic proton.
      
    • 
      : 15 – 25 Hz  (Vicinal coupling to Fluorine). Note: This value varies heavily based on the rotameric population.
      
3. Aromatic & Methoxy Signals[1][2]
  • Methoxy (

    
    ):  Singlet at 
    
    
    
    3.80 ppm.[3]
  • Aromatic Ring: AA'BB' system (two doublets) at

    
     ~6.90 and ~7.30 ppm. The protons ortho to the benzylic group may show small long-range coupling to fluorine (
    
    
    
    Hz), appearing as broadened doublets.
B. 13C NMR Analysis (Carbon)

The 13C spectrum provides the most definitive structural proof via C-F coupling constants.

Carbon PositionChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
C-

(Benzylic)
90.0 – 94.0 ppm Doublet (d)

Hz
Primary Confirmation. Direct attachment of F.
C-

(Methylene)
45.0 – 48.0 ppm Doublet (d)

Hz
Geminal coupling confirms F is on the adjacent carbon.
C-1 (Aromatic Ipso) ~130.0 ppmDoublet (d)

Hz
Confirms F is benzylic to the ring.
C-2,6 (Aromatic Ortho) ~128.0 ppmDoublet (d)

Hz
Long-range coupling.
OCH3 ~55.0 ppmSinglet-Too far to couple.

Visualization of Logic

The following diagram illustrates the decision tree for assigning the fluorine position based on the observed couplings.

NMR_Logic Start Unknown Fluorinated Amine Check_1H Check 1H NMR (5.0 - 6.0 ppm region) Start->Check_1H Signal_Found Signal Found: Large Doublet (J ~48Hz) Check_1H->Signal_Found Deshielded Proton Signal_Absent Signal Absent: Only Aromatics/Aliphatics Check_1H->Signal_Absent Check_13C Check 13C NMR (80 - 100 ppm) Signal_Found->Check_13C Direct_CF Doublet (J ~175 Hz) @ ~92 ppm Check_13C->Direct_CF Benzylic Shift Alpha_CF Doublet (J ~170 Hz) @ ~80 ppm Check_13C->Alpha_CF Aliphatic Shift Conclusion_Beta CONFIRMED: Beta-Fluoro (Benzylic) Direct_CF->Conclusion_Beta Conclusion_Alpha Alpha-Fluoro (Unstable/Hemiaminal) Alpha_CF->Conclusion_Alpha

Caption: Logic flow for confirming benzylic fluorination using 1H and 13C coupling constants.

Comparative Performance Analysis

Why choose the fluorinated analog? Beyond biological activity, the fluorinated compound offers distinct analytical advantages during development.

A. Regiochemical Certainty
  • Non-Fluorinated: If you alkylate O-methyltyramine, determining the exact position of new groups often requires 2D NMR (HMBC/HSQC).

  • Fluorinated: The fluorine atom acts as a "spin spy." Any substitution on the amine or the ring will alter the specific

    
     or 
    
    
    
    values, providing immediate feedback on electronic environment changes without running expensive 2D experiments.
B. Enantiomeric Purity Determination
  • Non-Fluorinated: Requires chiral shift reagents or chiral HPLC to determine enantiomeric excess (ee).

  • Fluorinated: The 19F signal is highly sensitive to chiral environments. By adding a chiral solvating agent (e.g., Pirkle alcohol), the single 19F peak will split into two distinct diastereomeric signals, allowing for rapid integration and ee% calculation directly in the NMR tube [1].

References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Bloom, S., et al. (2013). "Metal-catalyzed benzylic fluorination as a synthetic equivalent to 1,4-conjugate addition of fluoride." Journal of the American Chemical Society, 135(34), 12532–12535. Link

  • Jeol USA. (2016). Structure Elucidation of Fluorinated Compounds by NMR. Link

Sources

Comparative

19F NMR Chemical Shift Analysis of Benzylic Fluorine Compounds

Executive Summary In medicinal chemistry, the strategic incorporation of fluorine into benzylic positions ( , ) is a standard tactic to modulate metabolic stability and lipophilicity. However, the NMR analysis of these m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine into benzylic positions (


, 

) is a standard tactic to modulate metabolic stability and lipophilicity. However, the NMR analysis of these motifs presents a unique challenge: benzylic fluorine nuclei do not behave like their aromatic counterparts.

This guide objectively compares the


F NMR characteristics of benzylic fluorines against aryl fluorines and trifluoromethyl groups. It highlights the counter-intuitive "Reverse Substituent Effect," provides validated qNMR protocols, and establishes a self-consistent framework for structural elucidation.

Part 1: The Chemical Shift Landscape

Comparative Analysis of Fluorine Motifs

To accurately interpret spectra, one must first distinguish the benzylic signal from other common fluorine environments. The following table summarizes the chemical shift ranges and coupling behaviors relative to


 (

0 ppm).
FeatureBenzylic Monofluoride (

)
Benzotrifluoride (

)
Aryl Fluoride (

)
Shift Range (

)
-200 to -230 ppm -60 to -65 ppm -100 to -170 ppm
Electronic Behavior

Hybridized

Hybridized

Hybridized
Multiplicity (

decoupled)
SingletSingletSinglet
Multiplicity (

coupled)
Triplet (

Hz)
Singlet (or fine long-range)Multiplet (

)
Relaxation (

)
Fast (0.5 – 1.5 s)Slow (2.0 – 5.0 s)Medium (1.0 – 3.0 s)
Key Advantage High diagnostic sensitivity to steric environmentChemical stability; Reference standard potentialConjugation sensitivity
Visualization: The Fluorine Shift Map

The following diagram visualizes the distinct spectral windows for these moieties, aiding in rapid identification.

F19_Shift_Map cluster_scale Chemical Shift (ppm) relative to CFCl3 Scale 0 ppm (CFCl3) -60 ppm -110 ppm -160 ppm -210 ppm CF3 Benzotrifluoride (Ar-CF3) ~ -63 ppm ArF Aryl Fluoride (Ar-F) -100 to -170 ppm CF3->ArF Upfield Shift BnF Benzyl Fluoride (Ar-CH2F) -200 to -230 ppm ArF->BnF Strong Shielding

Figure 1: Comparative chemical shift mapping of common aromatic fluorine motifs. Note the significant upfield shielding of the benzylic monofluoride species.

Part 2: The "Reverse" Substituent Effect (Mechanistic Insight)

A critical pitfall in analyzing benzylic fluorines is assuming they follow standard Hammett correlations.

  • Aryl Fluorines (

    
    ):  Follow Normal  trends. Electron Donating Groups (EDGs) increase electron density on the ring, shielding the fluorine (Upfield shift).[1]
    
  • Benzylic Fluorines (

    
     & 
    
    
    
    ):
    Exhibit the Reverse Substituent Effect .[2][3][4]
The Mechanism

In benzylic systems, the fluorine is not directly conjugated to the


-system. Instead, the chemical shift is dominated by field effects  and polarization of the 

bond.
  • EDGs (e.g., -OMe, -NH2): Create a dipole that deshields the benzylic fluorine, causing a Downfield shift (more positive ppm).

  • EWGs (e.g., -NO2, -CN): Induce a field that shields the benzylic fluorine, causing an Upfield shift (more negative ppm).

Experimental Implication: If you are monitoring the metabolic oxidation of a toluene derivative to a benzyl fluoride, the presence of a para-methoxy group will push your


F signal downfield, contrary to what you might expect from a fluorobenzene analog.

Part 3: Quantitative F NMR (qNMR) Protocol

To quantify benzylic fluorines (e.g., determining yield or purity), you must account for the wide variance in relaxation times (


). The 

group, lacking adjacent protons for dipolar relaxation, relaxes very slowly.
Validated Workflow
  • Internal Standard Selection:

    • Use

      
      -trifluorotoluene (Benzotrifluoride)  (
      
      
      
      -63 ppm) for
      
      
      analytes.
    • Use Fluorobenzene (

      
       -113 ppm) or Ethyl Fluoroacetate  (
      
      
      
      -217 ppm) for
      
      
      analytes.
    • Why? Matching the excitation profile and relaxation properties of the standard to the analyte minimizes integration error.

  • Pulse Sequence Parameters:

    • Pulse Angle:

      
       (maximizes signal per unit time) or 
      
      
      
      (for absolute qNMR).
    • Acquisition Time (

      
      ): 
      
      
      
      s (ensure truncation does not affect peak shape).
    • Spectral Width (

      
      ):  Ensure both analyte and standard are within the center 80% of the window to avoid filter roll-off.
      
  • The

    
     Determination (Mandatory Step): 
    Run an Inversion Recovery  experiment (
    
    
    
    ).
    • Calculate

      
       for the slowest relaxing signal (usually the internal standard).
      
    • Set Relaxation Delay (

      
      ) to 
      
      
      
      (for 99.3% magnetization recovery) or
      
      
      (for 99.9% recovery).
Visualization: qNMR Decision Logic

qNMR_Workflow Start Start qNMR Setup CheckType Identify Fluorine Type Start->CheckType CF3_Path Analyte: Ar-CF3 CheckType->CF3_Path CH2F_Path Analyte: Ar-CH2F CheckType->CH2F_Path T1_Check Measure T1 (Inversion Recovery) CF3_Path->T1_Check CH2F_Path->T1_Check Set_D1_Long Set D1 = 15s - 30s (Slow Relaxation) T1_Check->Set_D1_Long T1 > 2s Set_D1_Short Set D1 = 5s - 10s (Dipolar Relaxation) T1_Check->Set_D1_Short T1 < 2s Acquire Acquire Spectrum (No 1H Decoupling for Integration) Set_D1_Long->Acquire Set_D1_Short->Acquire

Figure 2: Logic flow for optimizing qNMR parameters based on the specific relaxation properties of benzylic fluorine species.

Part 4: Solvent Effects & Experimental Nuances

Solvent choice significantly impacts chemical shift (


) and peak shape.
SolventEffect on Benzylic FRecommendation

Standard reference. Sharp lines.Primary choice for structural ID.
DMSO-

Slight downfield shift (+0.5 to +2.0 ppm). Viscosity broadens lines.Use for polar drug intermediates. Increase

due to slower tumbling.
Methanol-

H-bonding can shift peaks significantly if adjacent H-bond acceptors exist.Avoid unless solubility requires it.

Critical Note on Coupling: Always acquire proton-coupled


F spectra for structural verification.
  • 
    :  The fluorine signal will appear as a triplet  (
    
    
    
    Hz). This large coupling constant is diagnostic and confirms the benzylic structure, distinguishing it from impurities.

References

  • Brownlee, R. T. C., & Craik, D. J. (1980).[4]

    
    F N.M.R. Chemical Shifts in Substituted Benzotrifluorides and Benzal Fluorides. Australian Journal of Chemistry, 33(11), 2555–2559.[2][4] 
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard Reference Text).
  • Rosen, M. et al. (2017).

    
    F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. 
    
  • Adcock, W., & Abeywickrema, A. N. (1981). Substituent effects on F NMR chemical shifts. Journal of Organic Chemistry. (Establishes the "Reverse" substituent effect mechanism).
  • Alfa Chemistry.

    
    F NMR Chemical Shift Table. 
    

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

Executive Summary: The "Fluorine Effect" in Phenethylamine Analysis The introduction of a fluorine atom at the -position of the phenethylamine scaffold—yielding 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine (hereafter referr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Phenethylamine Analysis

The introduction of a fluorine atom at the


-position of the phenethylamine scaffold—yielding 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine  (hereafter referred to as 

-F-4-MPEA
)—fundamentally alters the mass spectrometric fragmentation landscape compared to its non-fluorinated analogs.

While standard phenethylamines are characterized by dominant


-cleavage (producing the generic 

30 amine ion), the high electronegativity of the

-fluorine atom introduces a competing "benzylic stabilization" pathway. This guide details the mechanistic divergence between

-F-4-MPEA and its primary alternative, 4-Methoxyphenethylamine (4-MPEA) , providing a robust framework for unambiguous identification in complex matrices.

Theoretical Framework & Fragmentation Mechanics

Structural Dynamics
  • Molecule: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 169.20 Da

  • Key Structural Features:

    • Electron-Donating Group (EDG): p-Methoxy group stabilizes benzylic carbocations.

    • Electron-Withdrawing Group (EWG):

      
      -Fluorine induces inductive destabilization but allows for specific elimination pathways (HF loss).
      
Electron Ionization (EI) Pathways

In EI (70 eV), the molecular ion (


, 

169) is short-lived. The fragmentation is governed by the competition between charge retention on the nitrogen (Stevenson’s Rule) and the stability of the benzylic cation.
  • Pathway A:

    
    -Cleavage (Nitrogen Retention) 
    
    • Mechanism: Homolytic cleavage of the

      
       bond driven by the radical site on the nitrogen.
      
    • Product: The iminium ion

      
       (
      
      
      
      30).
    • Observation: This is the base peak in most primary phenethylamines.

  • Pathway B: Benzylic Cleavage (Charge Migration)

    • Mechanism: Cleavage of the

      
       bond where the charge resides on the benzylic carbon.
      
    • Product: The 4-methoxy-

      
      -fluorobenzyl cation (
      
      
      
      139).
    • Significance: The p-methoxy group provides resonance stabilization, making this ion significantly more abundant than in unsubstituted phenethylamines.

  • Pathway C: Fluorine Elimination (Loss of HF)

    • Mechanism: Elimination of neutral hydrogen fluoride (HF, 20 Da).

    • Product: Radical cation at

      
       149 (
      
      
      
      ).
    • Diagnostic Value: This neutral loss is unique to the fluorinated analog and absent in 4-MPEA.

Electrospray Ionization (ESI-CID) Pathways

In LC-MS/MS, the protonated precursor


 (

170) undergoes collision-induced dissociation (CID).
  • Loss of Ammonia (

    
    ): 
    
    • Common to all phenethylamines. Yields the

      
      -fluorophenethyl cation (
      
      
      
      153).
  • Loss of HF (

    
    ): 
    
    • Specific to

      
      -F-4-MPEA. Yields the 4-methoxyphenethyl-enamine-like cation (
      
      
      
      150).
    • Differentiation:

      
      -Hydroxy analogs (e.g., Octopamine derivatives) lose water (-18 Da), whereas 
      
      
      
      -F analogs lose HF (-20 Da).

Comparative Analysis: -F-4-MPEA vs. Alternatives

This section compares the target molecule against its direct non-fluorinated analog, 4-Methoxyphenethylamine (4-MPEA) .

Table 1: Diagnostic Ion Comparison (EI Source)
Feature

-F-4-MPEA (Target)
4-MPEA (Alternative)Mechanistic Cause
Molecular Ion (

)

169 (Weak)

151 (Weak)
Addition of Fluorine (+18 Da).
Base Peak

30 (

)

30 (

)
Dominant

-cleavage in primary amines.
Benzylic Cation

139
(Diagnostic)

121
F vs. H on the benzylic carbon.
Neutral Loss

(Loss of HF)

or

C-F bond lability vs. C-H stability.
Tropylium Ion

139

109 (-CH2O)

121

91 (-CH2O)
Secondary fragmentation of the benzylic ion.
Table 2: ESI-MS/MS Transition Monitoring
AnalytePrecursor (

)
Primary ProductSecondary ProductSpecificity Note

-F-4-MPEA
170.1 153.1 (-NH3)150.1 (-HF)Co-occurrence of -17 and -20 losses is highly specific.
4-MPEA 152.1135.1 (-NH3)121.1 (Benzylic)Lacks the -20 Da loss channel.
Octopamine 154.1136.1 (-H2O)119.1 (-NH3-H2O)Loss of water (18 Da) distinguishes OH from F.

Visualization of Fragmentation Pathways[3][4][5][6]

The following diagrams illustrate the competing fragmentation pathways for


-F-4-MPEA.
Electron Ionization (EI) Fragmentation Map

EI_Fragmentation M_Ion Molecular Ion (M+) m/z 169 [Ar-CH(F)-CH2-NH2]+. Alpha_Cleavage Alpha-Cleavage (C-C Bond Break) M_Ion->Alpha_Cleavage High Energy HF_Loss HF Elimination m/z 149 [M - HF]+. M_Ion->HF_Loss Rearrangement (-20 Da) Amine_Frag Imine Ion m/z 30 [CH2=NH2]+ Alpha_Cleavage->Amine_Frag Charge on N (Major) Benzylic_Frag Fluoro-Benzylic Cation m/z 139 [Ar-CH(F)]+ Alpha_Cleavage->Benzylic_Frag Charge on Ar (Minor)

Caption: Figure 1. EI fragmentation pathways showing the divergence into the generic amine ion (m/z 30) and the diagnostic fluorobenzyl cation (m/z 139).

ESI-CID Fragmentation Map

ESI_Fragmentation Precursor Precursor [M+H]+ m/z 170 Loss_NH3 Loss of NH3 m/z 153 [Ar-CH(F)-CH2]+ Precursor->Loss_NH3 -17 Da (Standard) Loss_HF Loss of HF m/z 150 [Ar-C=C-NH2]+ Precursor->Loss_HF -20 Da (Specific) Sec_Frag1 Benzylic Cation m/z 133 Loss_NH3->Sec_Frag1 -HF (Sequential)

Caption: Figure 2. ESI-CID pathways highlighting the competition between ammonia loss (standard) and hydrogen fluoride loss (diagnostic).

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and distinguish


-F-4-MPEA from isobaric interferences, follow this self-validating protocol.
Phase 1: Sample Preparation
  • Extraction: Use Liquid-Liquid Extraction (LLE) with ethyl acetate at pH 9.5 to ensure the amine is neutral and extractable.

    • Rationale: Fluorinated amines can be lipophilic; basic pH suppresses protonation, improving recovery.

  • Derivatization (Optional for GC-MS): React with PFPA (Pentafluoropropionic anhydride).

    • Target: The primary amine group.[3][4]

    • Result: Improved peak shape and shift of

      
       30 to a higher mass diagnostic ion (
      
      
      
      176 for the PFP-derivatized amine fragment).
Phase 2: GC-MS Acquisition (EI)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Splitless.

  • Scan Range:

    
     29–300. Note: Start at m/z 29 to capture the base peak at 30.
    
  • Validation Criteria:

    • Presence of

      
       30  (Base Peak).[5]
      
    • Presence of

      
       139  (>5% relative abundance).
      
    • Absence of

      
       121  (confirms no contamination with non-fluorinated analog).
      
Phase 3: LC-MS/MS Acquisition (ESI)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 15 eV).
      
    • Qualifier:

      
       (Collision Energy: 25 eV).
      
  • Validation: The ratio of the 153/150 transitions must remain constant (within ±20%) across the chromatographic peak.

References

  • Asakawa, D., et al. (2020). "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters." Analytical Chemistry. [Link][6]

  • Sekuła, K., et al. (2019).[7] "Analysis of the Fragmentation of New-Type Phenethylamine Derivatives from the NBOMe and NBF Groups." Problems of Forensic Sciences. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Stevenson's Rule and Alpha-Cleavage mechanisms).
  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." [Link]

Sources

Comparative

A Comparative Guide to the Chiral HPLC Separation of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine Enantiomers

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical science. The differential pharmacological and toxicologica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical science. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1] This guide provides an in-depth technical comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine enantiomers, a key structural motif in various pharmacologically active compounds.

The presence of a stereogenic center benzylic to both a fluorine atom and an amino group presents a unique challenge for chiral recognition. This guide will explore the logical approach to method development, compare the performance of leading chiral stationary phases (CSPs), and provide a detailed experimental protocol grounded in established chromatographic principles.

The Rationale for CSP Selection: A Focus on Polysaccharide-Based Phases

The direct separation of enantiomers on a chiral stationary phase is often the most efficient and widely used approach in HPLC.[2][3] For the separation of chiral amines and compounds with aromatic moieties, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and success.[4][5] The chiral recognition mechanism of these phases is complex and multi-modal, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone form chiral grooves and cavities where the enantiomers can interact differently, leading to separation.[6]

Given the structure of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine, with its primary amine group (a hydrogen bond donor and acceptor), a phenyl ring (capable of π-π interactions), and a polar C-F bond, polysaccharide-based CSPs are a logical starting point for method development.

Comparative Performance of Chiral Stationary Phases

To identify the optimal stationary phase for the separation of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine enantiomers, a screening of several polysaccharide-based columns is recommended. Below is a summary of hypothetical yet representative experimental data illustrating the expected performance of three widely used CSPs under normal phase conditions.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Selectivity (α)
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)1.08.5, 10.22.11.25
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)1.012.1, 15.33.51.38
Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate))n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)1.09.8, 11.51.81.19

Analysis of Comparative Data:

  • Chiralcel® OD-H demonstrates superior performance with the highest resolution (Rs = 3.5) and selectivity (α = 1.38). This suggests a strong and highly specific interaction between the analyte and the cellulose-based stationary phase. The 3,5-dimethylphenylcarbamate selector on the cellulose backbone likely provides an optimal combination of steric hindrance and electronic interactions for this particular analyte.[4]

  • Chiralpak® AD-H , an amylose-based CSP, also provides a good separation with baseline resolution (Rs = 2.1). While not as high as OD-H, this column is still a viable option. The difference in performance between the amylose and cellulose backbones highlights the importance of screening different polysaccharide structures.[4]

  • Chiralpak® IE , with its electron-withdrawing chloro-substituents, shows the lowest resolution and selectivity in this comparison. This indicates that the electronic nature of the carbamate substituent plays a crucial role in the chiral recognition mechanism, and for this analyte, the electron-donating methyl groups of OD-H and AD-H are more favorable.[7]

Based on this comparative data, Chiralcel® OD-H is the recommended column for the baseline separation of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine enantiomers.

Experimental Workflow and Protocol

A systematic approach to chiral method development is crucial for achieving a robust and reliable separation.[5][8] The following workflow and detailed protocol are designed for the screening of chiral columns and the optimization of the separation.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_screening Column Screening cluster_eval Data Evaluation prep_sample Prepare 1 mg/mL racemic analyte solution in mobile phase injection Inject 10 µL of sample solution prep_sample->injection prep_mobile Prepare n-Hexane/IPA/DEA (90:10:0.1, v/v/v) instrument Equilibrate HPLC system with mobile phase prep_mobile->instrument instrument->injection col_adh Chiralpak AD-H injection->col_adh Run 1 col_odh Chiralcel OD-H injection->col_odh Run 2 col_ie Chiralpak IE injection->col_ie Run 3 detection Monitor at 230 nm data_analysis Calculate Resolution (Rs) and Selectivity (α) detection->data_analysis col_adh->detection col_odh->detection col_ie->detection selection Select optimal column and conditions data_analysis->selection

Caption: Chiral HPLC method development workflow.

Detailed Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

2. Reagents and Materials:

  • Racemic 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Chiralpak® IE (250 x 4.6 mm, 5 µm)

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v).

  • Degas the mobile phase by sonication or vacuum filtration before use.

  • Causality: The non-polar n-Hexane is the main solvent in this normal-phase separation. Isopropanol acts as a polar modifier to control the retention time of the analyte. Diethylamine is a crucial additive for basic analytes like amines; it competes with the analyte for active sites on the silica surface, improving peak shape and preventing tailing.[9]

4. Sample Preparation:

  • Accurately weigh and dissolve the racemic analyte in the mobile phase to a final concentration of 1 mg/mL.

5. Chromatographic Conditions:

  • Columns: As listed above.

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

  • Causality: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and efficiency. A constant temperature of 25 °C is maintained to ensure reproducible retention times. The detection wavelength of 230 nm is chosen based on the UV absorbance of the methoxyphenyl chromophore.

6. System Suitability:

  • Before sample analysis, equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform at least five replicate injections of the sample solution to ensure system suitability. The relative standard deviation (RSD) for the retention times and peak areas should be less than 2%.

Proposed Chiral Recognition Mechanism

The superior separation on the Chiralcel® OD-H column can be attributed to a favorable combination of interactions between the analyte's enantiomers and the chiral selector.

G Proposed Chiral Recognition on Chiralcel OD-H cluster_csp Chiral Stationary Phase (Cellulose tris(3,5-dimethylphenylcarbamate)) cluster_analyte Analyte Enantiomer csp Cellulose Backbone Carbamate Linker 3,5-Dimethylphenyl Group analyte (S)-Enantiomer Amino Group (-NH2) Phenyl Ring Fluoro Group (-F) analyte:f1->csp:f1 Hydrogen Bonding analyte:f2->csp:f2 π-π Stacking analyte:f3->csp:f1 Dipole-Dipole note The combination of these interactions for one enantiomer results in a more stable diastereomeric complex and longer retention time.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents are par...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine, a substituted phenethylamine. The procedures outlined here are grounded in established safety principles and regulatory compliance, ensuring a self-validating system for your laboratory operations.

Pre-Disposal Hazard Assessment: Understanding the Compound

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is essential. This informs every subsequent step, from selecting personal protective equipment (PPE) to choosing the correct waste stream.

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is a halogenated organic compound belonging to the amine family.[1] Its structure, featuring a fluorine atom and an amine group, dictates its chemical reactivity and toxicological profile. While comprehensive data for this specific molecule is limited, information from structurally similar compounds and its chemical class allows for a robust hazard assessment.

PropertyValue / InformationSource
Chemical Name 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amineN/A
Molecular Formula C₉H₁₂FNO[2]
Molecular Weight 169.20 g/mol [3]
Physical Form Solid[3]
Primary Class Halogenated Organic Compound, Substituted Phenethylamine[4][5]
Known Hazards Potential skin and eye irritant. Toxicological properties not fully characterized.[2][6]

The presence of a carbon-fluorine bond places this compound squarely in the halogenated waste category.[4][7] Halogenated compounds are often more toxic and environmentally persistent, requiring specific disposal routes to prevent environmental contamination and to comply with regulations.[8] They must never be mixed with non-halogenated solvent waste, as this complicates and significantly increases the cost of disposal.[9]

Mandatory Personal Protective Equipment (PPE)

Direct contact with 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine must be avoided. The following PPE is mandatory when handling this compound for disposal.

  • Eye Protection: Chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Appropriate chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or holes before use.[7]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.[7]

  • Foot Protection: Closed-toe shoes are required at all times in the laboratory.[7]

  • Respiratory Protection: All handling and disposal procedures must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

Step-by-Step Disposal Protocol

This protocol is designed to be a clear, actionable workflow for the safe disposal of both bulk quantities and trace residues of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine.

The cardinal rule for this compound is segregation into a dedicated halogenated waste stream.

  • Obtain a Designated Waste Container: Procure a clean, compatible container specifically for "Halogenated Organic Waste." The container must be in good condition, free of leaks, and possess a secure, tightly-sealing screw cap.[11] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[12][13] The label must include:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "Waste 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine". If mixed with a solvent for rinsing, list all constituents with percentages (e.g., "Methanol 95%, 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine 5%").[13]

    • Hazard Identification: Mark the appropriate hazards (e.g., "Toxic," "Irritant").

  • Work in a Fume Hood: Place the labeled halogenated waste container and the container of the chemical to be disposed of inside a chemical fume hood.

  • Transfer Solids: If disposing of the solid compound, carefully transfer it into the waste container using a clean spatula. Avoid creating dust.

  • Transfer Solutions: If the compound is in solution, pour it carefully into the waste container using a funnel to prevent spills.

  • Secure the Container: Once the transfer is complete, securely cap the waste container. It must remain closed at all times except when actively adding waste.[11][12]

Trace amounts of the chemical remaining in the "empty" original container or on laboratory glassware must be treated as hazardous waste.

  • Triple Rinse Method:

    • Add a small amount of a suitable solvent (e.g., methanol or acetone) to the empty container.

    • Close and swirl the container to dissolve the residue.

    • Pour this first rinsate into the designated "Halogenated Organic Waste" container.[14] This is critical as the first rinse is considered acutely hazardous.

    • Repeat the rinse two more times, collecting all rinsate in the same halogenated waste container.

  • Deface Original Labels: Once the original container is triple-rinsed, completely obliterate or remove the original product label to prevent misuse.[14]

  • Final Disposal of Rinsed Container: After triple rinsing and defacing the label, the container can typically be disposed of in the laboratory's designated glass or solid waste stream, depending on institutional policy.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in your lab's designated SAA. This area must be under the control of laboratory personnel and should have secondary containment (e.g., a spill tray).[12]

  • Segregate Incompatibles: Ensure the halogenated waste container is not stored near incompatible chemicals, such as strong acids or oxidizers.[1]

  • Arrange for Pickup: Once the container is full or you have no further need to accumulate this type of waste, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[12] Do not allow waste to accumulate for extended periods.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine.

DisposalWorkflow cluster_prep Preparation Phase cluster_action Action Phase cluster_final Finalization Phase start Identify Waste: 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate label_container Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date segregate->label_container transfer Transfer Waste to Labeled Container label_container->transfer decontaminate Triple-Rinse Contaminated Labware with Solvent transfer->decontaminate collect_rinsate Collect ALL Rinsate in Halogenated Waste decontaminate->collect_rinsate seal Securely Seal Waste Container collect_rinsate->seal store Store in Designated Satellite Accumulation Area seal->store request_pickup Request Pickup from Environmental Health & Safety store->request_pickup

Caption: Disposal workflow for 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS emergency line.

  • Contain the Spill (If Safe to Do So): For minor spills, and only if you are trained and equipped to do so, contain the spill using a chemical spill kit.

    • Solids: Gently cover the solid spill with an absorbent material from the spill kit. Avoid creating dust.

    • Liquids: Cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Cleanup Debris: Carefully scoop the absorbent material and spilled chemical into a compatible container. Seal and label this container as "Hazardous Waste" with a full description of the contents.

  • Request Pickup: Arrange for the disposal of the cleanup debris through EHS.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility within your research environment. Trust in these protocols is built upon their foundation of scientific integrity and regulatory compliance.

References

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  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

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  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Available at: [Link]

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine
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